[2-(Benzylamino)phenyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(benzylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVGAWSZFRYTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304460 | |
| Record name | [2-(benzylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-07-2 | |
| Record name | NSC165833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2-(benzylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [2-(benzylamino)phenyl]methanol
This guide provides a comprehensive overview of the synthesis and characterization of [2-(benzylamino)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Significance of this compound
This compound, with its secondary amine and primary alcohol functionalities arrayed on a bi-aryl scaffold, represents a versatile intermediate for the synthesis of a wide range of more complex molecules. Its structural motifs are found in various biologically active compounds, making it a key precursor for the development of novel therapeutic agents. This guide will delineate a reliable synthetic pathway to this compound and detail the analytical techniques essential for its structural confirmation and purity assessment.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. This pathway involves the initial formation of the intermediate, 2-(benzylamino)benzaldehyde, via a nucleophilic substitution reaction, followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the products.
Step 1: Synthesis of 2-(benzylamino)benzaldehyde
The initial step focuses on the N-alkylation of 2-aminobenzaldehyde with a suitable benzylating agent, typically benzyl bromide. The causality behind this choice lies in the nucleophilicity of the primary amine of 2-aminobenzaldehyde, which readily attacks the electrophilic benzylic carbon of benzyl bromide. The reaction is facilitated by a non-nucleophilic base to neutralize the hydrobromic acid byproduct, thus driving the reaction to completion.
Experimental Protocol: N-benzylation of 2-aminobenzaldehyde
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The use of a carbonate base is critical to avoid competing reactions with the aldehyde functionality.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq.) to the stirring mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(benzylamino)benzaldehyde as a pure solid.
Step 2: Reduction of 2-(benzylamino)benzaldehyde to this compound
The second and final step involves the selective reduction of the aldehyde group in 2-(benzylamino)benzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation.[1][2] Its selection is based on its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups, ensuring that the secondary amine and aromatic rings remain intact.[3]
Experimental Protocol: Reduction of 2-(benzylamino)benzaldehyde
-
Dissolution: Dissolve 2-(benzylamino)benzaldehyde (1.0 eq.) in a protic solvent, typically methanol or ethanol, in a round-bottom flask with magnetic stirring.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reduction and to minimize potential side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄. The bulk of the organic solvent is then removed under reduced pressure.
-
Extraction and Purification: The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography to afford this compound as a pure, crystalline solid.
Part 2: Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides a comprehensive analytical dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methylene protons of the hydroxymethyl group, and the amine and hydroxyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | 9H |
| -CH₂-OH | ~4.6 | Singlet | 2H |
| -NH-CH₂-Ph | ~4.3 | Singlet | 2H |
| -NH- | Variable | Broad Singlet | 1H |
| -OH | Variable | Singlet | 1H |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the benzylic carbon, and the carbon of the hydroxymethyl group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-N | ~145 |
| Aromatic C-H & C-C | 110 - 140 |
| Aromatic C-CH₂OH | ~125 |
| -CH₂-OH | ~65 |
| -NH-CH₂-Ph | ~48 |
Table 2: Predicted ¹³C NMR Data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands.[4]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3300 - 3400 | Broad |
| N-H Stretch (secondary amine) | 3350 - 3450 | Sharp, medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Sharp, medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |
Table 3: Key FTIR Absorption Bands for this compound.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis of this compound, a compound of significant interest in synthetic organic chemistry. The two-step synthetic route, involving N-benzylation of 2-aminobenzaldehyde followed by selective reduction with sodium borohydride, is both efficient and scalable. The provided characterization data, including predicted NMR and FTIR spectral features, serve as a benchmark for researchers to verify the successful synthesis and purity of the target molecule. Adherence to the detailed protocols and an understanding of the underlying chemical principles will enable scientists to confidently prepare and utilize this compound in their research and development endeavors.
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Spectroscopic Profile of N-Propylbenzylamine (CAS No. 2032-33-9): A Comprehensive Technical Guide
Introduction: Navigating the Spectroscopic Landscape of N-Propylbenzylamine
In the realm of synthetic chemistry and pharmaceutical development, the unambiguous characterization of molecules is paramount. N-Propylbenzylamine, a secondary amine, serves as a valuable building block and intermediate. This guide provides an in-depth exploration of the spectroscopic data for N-Propylbenzylamine (CAS No. 2032-33-9).[1][2] It is important to note that the initially provided CAS number, 1722-07-2, does not correspond to a readily available substance in major chemical databases, suggesting a potential typographical error. Given the structural relevance and data availability, this guide will focus on N-Propylbenzylamine.
This document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the "how" of spectroscopic analysis. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to construct a detailed molecular portrait of N-Propylbenzylamine.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of N-Propylbenzylamine is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Propylbenzylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Data for N-Propylbenzylamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |
| 3.75 | Singlet | 2H | - | Methylene protons (-CH₂-) adjacent to the phenyl group |
| 2.55 | Triplet | 2H | 7.5 | Methylene protons (-CH₂-) adjacent to the nitrogen |
| 1.50 | Sextet | 2H | 7.5 | Methylene protons (-CH₂-) of the propyl group |
| 0.90 | Triplet | 3H | 7.5 | Methyl protons (-CH₃) of the propyl group |
| ~1.5 (variable) | Broad Singlet | 1H | - | Amine proton (N-H) |
Note: The chemical shift of the N-H proton can vary depending on concentration and solvent.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of N-Propylbenzylamine provides a clear structural fingerprint. The multiplet between 7.20 and 7.40 ppm is characteristic of the five protons on the monosubstituted benzene ring. A key feature is the singlet at 3.75 ppm, integrating to two protons, which corresponds to the benzylic methylene group (-CH₂-Ph).[3] The signals for the n-propyl group appear as a triplet at 2.55 ppm (protons adjacent to the nitrogen), a sextet at 1.50 ppm, and a triplet at 0.90 ppm, showcasing the expected spin-spin coupling. The broad singlet around 1.5 ppm is typical for an amine proton, which often undergoes exchange.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of liquid N-Propylbenzylamine directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
IR Spectroscopic Data for N-Propylbenzylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Weak, Sharp | N-H Stretch (Secondary Amine) |
| 3020 - 3080 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Strong | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium | Aromatic C=C Bending |
| 1020 - 1250 | Medium | C-N Stretch |
| 690 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |
Interpretation of the IR Spectrum
The IR spectrum of N-Propylbenzylamine displays characteristic absorption bands. A weak, sharp peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of a secondary amine.[4][5] The presence of both aromatic and aliphatic C-H stretches is confirmed by the bands in the 3020-3080 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively. The aromatic ring is further identified by the C=C bending vibrations around 1600-1450 cm⁻¹. The C-N stretching vibration is observed in the 1020-1250 cm⁻¹ range.[5] Finally, the strong absorptions between 690 and 750 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Inject a dilute solution of N-Propylbenzylamine into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
Mass Spectrometric Data for N-Propylbenzylamine
| m/z | Relative Intensity (%) | Assignment |
| 149 | 10 | Molecular Ion [M]⁺ |
| 120 | 100 | [M - C₂H₅]⁺ (alpha-cleavage) |
| 91 | 90 | [C₇H₇]⁺ (tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (phenyl ion) |
Note: Intensities are approximate and can vary between instruments.
Interpretation of the Mass Spectrum
The mass spectrum of N-Propylbenzylamine shows a molecular ion peak at m/z 149, which corresponds to its molecular weight (149.24 g/mol ).[1][6] The base peak at m/z 120 is a result of the characteristic alpha-cleavage of amines, where the bond between the first and second carbon of the propyl group is broken, leading to the loss of an ethyl radical. A prominent peak at m/z 91 is the classic tropylium ion, formed by the rearrangement of the benzyl fragment. The peak at m/z 77 corresponds to the phenyl cation.
Workflow and Structural Correlation Diagrams
Caption: Experimental workflow for the spectroscopic analysis of N-Propylbenzylamine.
Caption: Correlation of N-Propylbenzylamine's structural features with key spectroscopic data.
Conclusion
The collective data from ¹H NMR, IR, and Mass Spectrometry provide a robust and consistent structural confirmation of N-Propylbenzylamine. Each technique offers a unique piece of the puzzle: NMR details the connectivity and electronic environment of the atoms, IR identifies the functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a comprehensive reference for researchers, enabling confident identification and utilization of this compound in their work.
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molecular structure and conformation of [2-(benzylamino)phenyl]methanol
An In-depth Technical Guide to the Molecular Structure and Conformation of [2-(benzylamino)phenyl]methanol
Introduction
This compound is a fascinating organic molecule that incorporates both a secondary benzylamine and a benzyl alcohol moiety within its structure. This unique combination of functional groups makes it a molecule of significant interest in the fields of medicinal chemistry, ligand design, and materials science. The presence of hydrogen bond donors and acceptors, coupled with the conformational flexibility imparted by its rotatable bonds, suggests a rich and complex structural landscape that can influence its chemical reactivity and biological activity.
This technical guide provides a comprehensive exploration of the molecular structure and conformational preferences of this compound. As a definitive single-crystal X-ray structure has not yet been reported in the public domain, this guide adopts a multi-faceted approach. We will present a plausible synthetic route and detail the expected spectroscopic characteristics that are crucial for its identification and characterization. Furthermore, we will delve into a thorough conformational analysis, leveraging the power of computational chemistry, and draw insightful comparisons with structurally related compounds to build a robust model of its three-dimensional architecture. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's fundamental properties.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method is the reductive amination of 2-aminobenzaldehyde with benzaldehyde, followed by the reduction of the resulting imine. Alternatively, a nucleophilic substitution reaction between 2-aminobenzyl alcohol and a suitable benzyl halide presents another viable route.
Proposed Synthesis: Reductive Amination
A reliable method for the synthesis of this compound is the reductive amination of 2-aminobenzaldehyde with benzaldehyde. This two-step, one-pot procedure first involves the formation of an imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis of this compound
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Spectroscopic Characterization
The successful synthesis and purity of this compound can be confirmed using a combination of spectroscopic techniques.
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are summarized in the table below.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Ar-H (benzyl) | 7.20-7.40 | m | C (benzyl, ipso) | ~139 |
| Ar-H (phenyl) | 6.60-7.20 | m | CH (benzyl, o, m, p) | 127-129 |
| CH₂ (benzyl) | ~4.30 | s | C (phenyl, C-NH) | ~148 |
| CH₂ (methanol) | ~4.60 | s | C (phenyl, C-CH₂OH) | ~125 |
| NH | 4.50-5.50 | br s | CH (phenyl) | 110-130 |
| OH | 2.00-3.00 | br s | CH₂ (benzyl) | ~48 |
| CH₂ (methanol) | ~64 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region. The benzylic CH₂ protons and the methanol CH₂ protons should appear as singlets, although they may show coupling to the NH and OH protons, respectively, depending on the solvent and temperature. The NH and OH protons are expected to be broad singlets.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3300-3500 (medium) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1000-1260 |
The broad O-H and N-H stretching bands are indicative of hydrogen bonding.
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₁₄H₁₅NO would be at m/z = 213.12. Common fragmentation patterns would involve the loss of the benzyl group or the hydroxymethyl group.
Molecular Structure and Conformation
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. The presence of several rotatable single bonds allows the molecule to adopt various spatial arrangements.
Overview of Conformational Flexibility
The key dihedral angles that govern the overall conformation of this compound are:
-
τ₁ (Cₐᵣ-Cₐᵣ-N-C): Rotation around the C-N bond of the aniline moiety.
-
τ₂ (Cₐᵣ-N-C-Cₐᵣ): Rotation around the N-C bond of the benzyl group.
-
τ₃ (N-C-Cₐᵣ-Cₐᵣ): Rotation around the C-C bond of the benzyl group.
-
τ₄ (Cₐᵣ-Cₐᵣ-C-O): Rotation around the C-C bond of the methanol group.
The interplay of these rotations, influenced by steric hindrance and potential intramolecular interactions, determines the molecule's preferred conformation.
Computational Conformational Analysis
In the absence of a crystal structure, computational methods provide a powerful means to explore the conformational landscape of this compound.
Protocol: Computational Conformational Analysis
-
Initial Structure Generation:
-
Build the 2D structure of this compound in a molecular modeling software.
-
Generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved by rotating the key dihedral angles (τ₁, τ₂, τ₃, τ₄).
-
-
Quantum Mechanical Optimization:
-
Select the low-energy conformers from the initial search for optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
-
Frequency Analysis:
-
Perform a frequency calculation on each optimized conformer to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis of Results:
-
Compare the relative energies of the stable conformers to determine the most probable conformations at room temperature.
-
Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the lowest energy conformers.
-
The Role of Intramolecular Hydrogen Bonding
A key feature of the molecular structure of this compound is the potential for intramolecular hydrogen bonding. Two primary interactions are possible:
-
O-H···N: The hydroxyl proton acting as a hydrogen bond donor to the lone pair of the amine nitrogen.
-
N-H···O: The amine proton acting as a hydrogen bond donor to the lone pair of the hydroxyl oxygen.
The formation of a stable intramolecular hydrogen bond would significantly influence the preferred conformation, leading to a more compact, pseudo-cyclic structure. The strength of this interaction would depend on the geometry of the resulting ring and the acidity/basicity of the involved functional groups. The presence of such an interaction could be experimentally verified by performing IR spectroscopy in a non-polar solvent at various dilutions. A persistent O-H or N-H stretching frequency at a lower wavenumber that does not change with concentration would be strong evidence for an intramolecular hydrogen bond.
Comparison with Structurally Related Compounds
Insights into the likely conformation of this compound can be gained by examining the crystal structures of related molecules. The crystal structure of 2-aminobenzyl alcohol reveals intermolecular hydrogen bonding networks. Studies on N-benzylamines have shown that the conformation around the C-N bond is influenced by steric factors. It is plausible that in this compound, the bulky benzyl group and the hydroxymethyl group will orient themselves to minimize steric repulsion, while potentially being stabilized by an intramolecular hydrogen bond.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, molecular structure, and conformational analysis of this compound. While a definitive crystal structure remains to be determined, a combination of proposed synthetic routes, predicted spectroscopic data, and computational modeling allows for a detailed understanding of this molecule's key features. The potential for intramolecular hydrogen bonding is a particularly noteworthy aspect of its structure, which likely plays a significant role in dictating its preferred conformation.
Future research should prioritize the synthesis and crystallization of this compound to obtain a single-crystal X-ray structure. This would provide invaluable experimental validation for the computational models and a precise depiction of its solid-state conformation. Furthermore, exploring the biological activity of this compound and its derivatives could uncover potential applications in drug discovery, and its coordination chemistry with various metal ions could lead to the development of novel catalysts or materials.
References
-
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
-
The PubChem database entry for this compound (CID 296053) can be accessed at: [Link].[1]
Sources
An In-depth Technical Guide to [2-(benzylamino)phenyl]methanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
[2-(benzylamino)phenyl]methanol, a secondary amino alcohol with the chemical formula C₁₄H₁₅NO, represents a versatile scaffold in organic synthesis and medicinal chemistry. While a singular, definitive "discovery" of this specific molecule is not prominently documented in the annals of chemical literature, its existence and utility are a direct consequence of the development of robust and fundamental synthetic methodologies in organic chemistry. The history of this compound is therefore intrinsically linked to the evolution of reactions that enable the formation of C-N bonds and the manipulation of functional groups on aromatic rings.
The primary synthetic routes to this compound and its analogs rely on well-established reactions such as reductive amination and N-alkylation. The historical development of these reactions, from early harsh methods to modern catalytic and selective protocols, has paved the way for the efficient synthesis of a vast array of N-aryl and N-benzyl compounds. This guide will delve into the practical synthesis of this compound, its physicochemical properties, and explore its potential applications in drug discovery, drawing inferences from the biological activities of structurally related molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | PubChem |
| Molecular Weight | 213.27 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1722-07-2 | ECHEMI |
| Appearance | Expected to be a solid | Inferred from analogs |
| Topological Polar Surface Area | 32.3 Ų | PubChem |
| Complexity | 189 | PubChem |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed methods involve the formation of the benzyl-amine bond. Two primary retrosynthetic pathways are outlined below.
[2-(benzylamino)phenyl]methanol: A Technical Guide to Synthesis, Reactivity, and Derivatives
Introduction: The Significance of the N-Arylaminobenzyl Alcohol Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the N-arylaminobenzyl alcohol core, exemplified by [2-(benzylamino)phenyl]methanol, represents a privileged scaffold. Its structure is intrinsically linked to anthranilic acid and its derivatives, a class of compounds renowned for a wide spectrum of biological activities, including potent anti-inflammatory and analgesic properties.[1][2] The strategic positioning of a secondary benzylamine and a primary alcohol on an aromatic ring provides a versatile platform with multiple reactive sites. This allows for the generation of extensive chemical libraries through functionalization and cyclization, leading to novel heterocyclic systems and other complex molecules of therapeutic interest.
This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond simple procedural descriptions to explain the underlying chemical principles, validate experimental choices, and provide a comprehensive overview of the synthetic precursors and downstream products of this compound.
Part 1: Physicochemical and Structural Properties
This compound is a stable, solid organic compound. A thorough understanding of its fundamental properties is crucial for its synthesis, handling, and application in further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1722-07-2 | [3] |
| Molecular Formula | C₁₄H₁₅NO | [3] |
| Molecular Weight | 213.27 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Yellow solid (typical) | [4] |
| Melting Point | 32–34 °C (literature value for parent 2-aminobenzaldehyde) | [4] |
| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2CO | [3] |
| InChIKey | IZVGAWSZFRYTTD-UHFFFAOYSA-N | [3] |
Part 2: Synthesis of the Core Scaffold: Precursors and Protocols
The synthesis of this compound can be approached from several strategic starting points. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents. Two primary and reliable synthetic strategies are detailed below: Reductive Amination and the reduction of an N-benzylated anthranilic acid derivative.
Synthesis via Reductive Amination of 2-Aminobenzaldehyde
This is arguably the most direct and convergent approach. It involves the in situ formation of a Schiff base (imine) between 2-aminobenzaldehyde and benzylamine, which is then immediately reduced to the target secondary amine.
Causality of Experimental Choices: The primary challenge with 2-aminobenzaldehyde is its high propensity for self-condensation, which can lead to complex mixtures and low yields.[4][5][6] Therefore, the selection of a mild and chemoselective reducing agent is paramount. Strong hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine intermediate, thus driving the reaction forward.[5] The reaction is typically performed as a one-pot procedure to minimize the lifetime of the unstable imine and the self-condensation-prone starting material.[7]
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol:
-
Imine Formation: To a stirred solution of 2-aminobenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, approx. 0.1 M), add benzylamine (1.0–1.1 eq.) at room temperature. Stir the mixture for 45-60 minutes. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation if required.[5]
-
Reduction: To the mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq.) portion-wise over 15 minutes. The rate of addition should be controlled to maintain the reaction at ambient temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.[5]
Synthesis via Reduction of 2-(Benzylamino)benzoic Acid
An alternative strategy involves the initial N-benzylation of anthranilic acid to form 2-(benzylamino)benzoic acid (also known as N-benzylanthranilic acid), followed by the reduction of the carboxylic acid functional group.
Causality of Experimental Choices: This two-step approach is less convergent but avoids the use of the unstable 2-aminobenzaldehyde. The reduction of a carboxylic acid requires a more potent reducing agent than an aldehyde or imine. While LiAlH₄ is highly effective, it is pyrophoric and requires strictly anhydrous conditions.[8] Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), are excellent alternatives that readily reduce carboxylic acids under milder conditions and often show better functional group tolerance than LiAlH₄.[9]
Detailed Experimental Protocol:
-
Synthesis of 2-(Benzylamino)benzoic Acid: This precursor can be synthesized via several established methods, including the reaction of anthranilic acid with benzyl chloride in the presence of a base.[10]
-
Reduction Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 2-(benzylamino)benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add Borane-THF complex (approx. 2.0-3.0 eq.) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl. This step is crucial to decompose any excess borane.
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Part 3: Downstream Products and Key Chemical Transformations
The true utility of this compound lies in its potential as a versatile intermediate. Both the secondary amine and the primary alcohol are handles for a variety of chemical transformations, leading to a diverse range of downstream products.
Caption: Key downstream reaction pathways from the core scaffold.
Oxidation of the Benzylic Alcohol
The primary alcohol is readily susceptible to oxidation. The choice of oxidant dictates the final product.
-
To Aldehyde: Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(benzylamino)benzaldehyde .
-
To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO₄) in alkaline conditions or chromic acid, will typically lead to the full oxidation to 2-(benzylamino)benzoic acid .[11] This transformation can also occur via overoxidation of the intermediate aldehyde.[12]
Cyclization Reactions: Gateway to Heterocycles
The ortho-relationship between the amine and the hydroxymethyl group is a classic precursor motif for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.
-
Synthesis of Quinolines (Friedländer Annulation): A powerful transformation involves the dehydrogenative cyclization of 2-amino-benzyl alcohols with ketones or other alcohols.[13] This reaction, often catalyzed by transition metals like Nickel or Iridium, proceeds through an initial oxidation of the benzylic alcohol to the aldehyde in situ, followed by condensation with the ketone and subsequent cyclization to form highly substituted quinolines. This "borrowing hydrogen" methodology is an atom-economical and elegant route to a valuable heterocyclic core.
N-Functionalization and O-Functionalization
-
N-Acylation/Alkylation: The secondary amine provides a nucleophilic center for reactions with electrophiles. Acylation with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives, while alkylation with alkyl halides can produce tertiary amines. These modifications are fundamental in structure-activity relationship (SAR) studies to modulate properties like lipophilicity and hydrogen bonding capacity.
-
O-Etherification: The benzylic alcohol can be converted to its corresponding ether. For instance, chemoselective methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol or ethanol can form the methyl or ethyl ether, respectively, often leaving other hydroxyl groups in a molecule untouched.[14]
Part 4: Applications in Medicinal Chemistry and Drug Discovery
The derivatives of this compound are of significant interest due to their structural similarity to known bioactive agents. The parent scaffold of anthranilic acid is the basis for "fenamate" non-steroidal anti-inflammatory drugs (NSAIDs).[15]
-
Anti-inflammatory Agents: N-aryl anthranilic acid derivatives have a well-documented history as anti-inflammatory compounds.[15][16] The downstream products synthesized from the core scaffold can be screened for similar activities.
-
Anticancer and Enzyme Inhibitors: The quinoline core, readily accessible via cyclization, is a cornerstone in many anticancer drugs. Furthermore, N-benzoyl anthranilic acid derivatives have been identified as selective inhibitors of aldo-keto reductase AKR1C3, an important therapeutic target.[16]
-
Multitarget Ligands: The versatility of the scaffold allows for the design of molecules that can interact with multiple biological targets, a key strategy in treating complex diseases like metabolic syndrome.[10]
By providing a robust platform for generating diverse molecular architectures, this compound serves as an invaluable starting point for the development of next-generation therapeutics.
References
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- BenchChem Technical Support. (2025). A Comparative Guide to Catalysts for the Reductive Amination of 2-Aminobenzaldehydes. BenchChem. [URL: https://www.benchchem.
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- Oblak, M., et al. (2015). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088219/]
- Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0274]
- Wikipedia. (n.d.). 2-Aminobenzaldehyde. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Aminobenzaldehyde]
- Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=36_9_2]
- ResearchGate. (2020). Reductive aminations of benzaldehyde. ResearchGate. [URL: https://www.researchgate.net/figure/Reductive-aminations-of-benzaldehyde-Aq-Fe-NaBH4-CPME-40-C-3-h-and-then-MeOH-rT-30_fig2_348422616]
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- Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol. Google Patents. [URL: https://patents.google.
- ResearchGate. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [URL: https://www.researchgate.
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- ResearchGate. (2025). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. [URL: https://www.researchgate.net/publication/281141151_Direct_reduction_of_some_benzoic_acids_to_alcohols_via_NaBH4-Br2]
- Allen Institute. (n.d.). How is benzoic acid converted to Benzyl alcohol. Allen. [URL: https://www.allen.ac.in/solution-expert/chemistry/jee-main-2021-25-jul-shift-2/how-is-benzoic-acid-converted-to-benzyl-alcohol]
- ACS Publications. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Arkat USA, Inc. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. ARKIVOC. [URL: https://www.
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents. [URL: https://patents.google.
- PrepChem.com. (n.d.). Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-n-benzyl-n-methylamino-1-2-furyl-ethanol]
- ResearchGate. (n.d.). Nickel‐Catalyzed Sequential Dehydrogenation and Cyclization of 2‐Amino(Nitro)‐benzyl Alcohols with Alkyl Alcohols: Synthesis of C‐3‐Substituted Quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/338600523_Nickel-Catalyzed_Sequential_Dehydrogenation_and_Cyclization_of_2-AminoNitro-benzyl_Alcohols_with_Alkyl_Alcohols_Synthesis_of_C-3-Substituted_Quinolines]
- Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents. [URL: https://patents.google.
- ACS Publications. (1951). Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01149a071]
- Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/9102/how-do-i-convert-benzoic-acid-to-m-nitrobenzyl-alcohol-using-2-steps]
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- Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/098.shtm]
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An In-Depth Technical Guide to the Solubility and Stability Studies of [2-(benzylamino)phenyl]methanol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(benzylamino)phenyl]methanol is a chemical compound with the molecular formula C14H15NO.[1][2] The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for conducting robust solubility and stability studies of this compound. Drawing upon established principles and regulatory expectations, this document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to design, execute, and interpret these pivotal experiments.
The intrinsic solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate, and consequently, its bioavailability. A compound with poor aqueous solubility can present significant challenges in formulation development, often leading to inadequate drug exposure and diminished therapeutic efficacy. Similarly, the chemical stability of an API is paramount to ensuring patient safety and product quality throughout its shelf life. Degradation of the API can result in a loss of potency and the formation of potentially toxic impurities.
This guide will delve into the theoretical underpinnings and practical execution of both kinetic and thermodynamic solubility assays. Furthermore, it will provide a detailed roadmap for assessing the stability of this compound through forced degradation studies, as mandated by international regulatory bodies.[3][4][5] The overarching goal is to provide a self-validating framework for these investigations, grounded in scientific integrity and aligned with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Part 1: Characterization of this compound
Before embarking on solubility and stability studies, a foundational understanding of the physicochemical properties of this compound is essential.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C14H15NO | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1722-07-2 | PubChem[1] |
Note: Additional experimental data such as pKa, LogP, and melting point should be determined as part of the initial characterization, as these parameters will significantly influence the design of solubility and stability protocols.
Part 2: Solubility Assessment
The solubility of a compound is a critical determinant of its suitability for oral administration and influences the choice of formulation strategy. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.[6]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[6] It is a high-throughput screening method used in early discovery to flag compounds that may have dissolution rate-limited absorption.
Experimental Protocol: Kinetic Solubility by Nephelometry
Laser nephelometry is a technique that measures the amount of scattered light from suspended particles in a solution, providing a sensitive measure of precipitation.[7]
Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nephelometer
-
96-well microplates
-
Automated liquid handler
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Causality Behind Experimental Choices:
-
DMSO as the organic solvent: DMSO is a common solvent for preparing high-concentration stock solutions of drug candidates.[8]
-
PBS at pH 7.4: This buffer mimics physiological pH, providing a more biologically relevant solubility value.
-
Nephelometry: This method is highly sensitive for detecting the onset of precipitation, making it ideal for kinetic solubility assessment.[7]
Thermodynamic Solubility
Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[8] It is considered the "gold standard" for solubility measurement and is crucial for pre-formulation and formulation development.[9]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[9][10]
Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to each scintillation vial containing a known volume of the respective aqueous buffer.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific buffer.
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that a saturated solution is formed and equilibrium can be established.
-
Prolonged shaking: This allows sufficient time for the dissolution process to reach equilibrium.
-
Centrifugation: This is a critical step to effectively separate the solid and liquid phases without underestimating solubility due to filtration-related adsorption.[8]
-
HPLC analysis: HPLC is a robust and accurate method for quantifying the concentration of the dissolved compound.
Data Presentation: Solubility of this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 | 25 | [Example Data: 55] |
| Thermodynamic | pH 1.2 Buffer | 25 | [Example Data: >250] |
| Thermodynamic | pH 4.5 Buffer | 25 | [Example Data: 150] |
| Thermodynamic | pH 6.8 Buffer | 25 | [Example Data: 75] |
| Thermodynamic | pH 7.4 Buffer | 25 | [Example Data: 60] |
| Thermodynamic | pH 7.4 Buffer | 37 | [Example Data: 85] |
Part 3: Stability Assessment
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][12]
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[13][14] High-performance liquid chromatography (HPLC) is the most common technique for developing SIMs.[15]
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[4] The goal is to achieve 5-20% degradation of the active ingredient.[3][16]
Experimental Protocol: Forced Degradation of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water, 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution and heat at 60°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH to the drug solution and keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidation: Add 3% H2O2 to the drug solution and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to heat (e.g., 80°C) for a specified time.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
Assess peak purity of the parent drug peak in all stressed samples using a photodiode array (PDA) detector.
-
Causality Behind Experimental Choices:
-
ICH Guidelines: The choice of stress conditions (acid, base, oxidation, heat, light) is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[3][11][17][18][19] These conditions are designed to simulate potential degradation pathways that a drug substance may encounter during its lifecycle.
-
Targeted Degradation: Aiming for 5-20% degradation ensures that significant degradation products are formed without completely degrading the parent compound, which is necessary for method validation and pathway elucidation.[3][16]
-
Peak Purity Analysis: This is essential to confirm that the chromatographic peak of the active ingredient does not co-elute with any degradation products, thus ensuring the specificity of the analytical method.
Data Presentation: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradant |
| 0.1 N HCl, 60°C, 24h | [Example Data: 12.5] | [Example Data: 2] | [Example Data: 0.85] |
| 0.1 N NaOH, RT, 4h | [Example Data: 8.2] | [Example Data: 1] | [Example Data: 1.15] |
| 3% H2O2, RT, 24h | [Example Data: 18.9] | [Example Data: 3] | [Example Data: 0.92] |
| Thermal (80°C), 48h | [Example Data: 3.1] | [Example Data: 1] | [Example Data: 1.08] |
| Photolytic (ICH Q1B) | [Example Data: 6.5] | [Example Data: 2] | [Example Data: 0.78] |
RRT = Relative Retention Time
Long-Term Stability Studies
Following the insights gained from forced degradation, long-term stability studies are conducted under ICH-prescribed storage conditions to establish a re-test period for the drug substance or a shelf life for the drug product.[11]
ICH Recommended Storage Conditions
Caption: ICH recommended storage conditions for long-term and accelerated stability studies.[11]
Conclusion
The systematic investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful advancement through the drug development pipeline. This guide has provided a comprehensive framework for these critical studies, emphasizing the importance of robust experimental design, adherence to regulatory guidelines, and a deep understanding of the scientific principles at play. By diligently applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions, de-risk their development programs, and ultimately, contribute to the creation of safe and effective medicines. The protocols and strategies outlined herein are not merely a set of instructions but a reflection of a scientifically rigorous and logically sound approach to pharmaceutical characterization.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Development of Stability Indicating Assay Method: A Review. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharmaguideline. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
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Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2015). SlideShare. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]
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An In-Depth Technical Guide to the Theoretical and Computational Investigation of [2-(benzylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(benzylamino)phenyl]methanol is a fascinating molecular scaffold that holds significant promise in the realm of medicinal chemistry and materials science. As a derivative of both benzylamine and benzyl alcohol, it possesses a unique combination of structural flexibility, hydrogen bonding capabilities, and aromatic interactions. This technical guide provides a comprehensive framework for the theoretical and computational exploration of this molecule. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to unlock its full potential. This document will navigate through the synthesis, in-depth quantum chemical analysis, molecular dynamics, and in silico pharmacokinetic profiling of this compound, offering a holistic understanding of its properties and potential applications.
Introduction: The Scientific Imperative
The study of bifunctional molecules like this compound is driven by the quest for novel therapeutic agents and advanced materials. The presence of both a secondary amine and a primary alcohol group within a flexible benzylamine framework makes this molecule a versatile building block. The amino alcohol moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic profiles.[1] A thorough understanding of the conformational landscape, electronic properties, and interaction potential of this compound is paramount for its rational application in drug design and materials science.
This guide will provide a detailed roadmap for a comprehensive in silico investigation of this compound, starting from its synthesis and moving through a multi-layered computational analysis. The overarching goal is to elucidate the structure-property relationships that govern its behavior and to predict its potential as a valuable chemical entity.
Synthesis of this compound
A robust and efficient synthesis is the cornerstone of any molecular investigation. For this compound, a one-pot reductive amination protocol offers a straightforward and high-yielding approach.[2][3] This method avoids the isolation of the intermediate imine, streamlining the synthetic process.[4]
Reaction Scheme
The synthesis involves the reaction of 2-aminobenzyl alcohol with benzaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄).
Detailed Experimental Protocol
Materials:
-
2-Aminobenzyl alcohol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Acetic acid (AcOH, catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 eq) in methanol.
-
Add benzaldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Theoretical and Computational Workflow: A Multi-Scale Approach
A comprehensive in silico analysis of this compound requires a multi-faceted approach, starting from the quantum mechanical level and extending to molecular dynamics and pharmacokinetic predictions. This workflow is designed to provide a deep understanding of the molecule's intrinsic properties and its potential interactions in a biological environment.
Quantum Chemical Calculations: Unveiling Intrinsic Properties
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[5][6]
3.1.1. Geometry Optimization and Conformational Analysis:
The first step is to determine the most stable conformation of this compound. This is crucial as the molecule's shape dictates its interaction with its environment. A conformational search should be performed, followed by geometry optimization of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The presence of an intramolecular hydrogen bond between the hydroxyl and amino groups is anticipated and should be investigated.[2][7][8][9][10][11][12][13][14]
3.1.2. Frontier Molecular Orbital (FMO) Analysis:
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[1][11][12][15] The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | EHOMO - ELUMO | Correlates with chemical reactivity and stability. |
3.1.3. Molecular Electrostatic Potential (MEP):
The MEP map is a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[16][17][18][19][20] This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
3.1.4. Time-Dependent DFT (TD-DFT):
TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its electronic transitions.[5]
Advanced Wavefunction Analysis: A Deeper Look at Bonding
3.2.1. Quantum Theory of Atoms in Molecules (QTAIM):
QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[4][21][22][23] It can be used to characterize the nature of intramolecular interactions, such as the anticipated hydrogen bond, by analyzing the properties at the bond critical points (BCPs).
3.2.2. Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a localized picture of chemical bonding, translating the complex molecular orbitals into familiar Lewis structures with lone pairs and bonds.[4][21][22][23] It can quantify the strength of donor-acceptor interactions, such as the charge transfer associated with the intramolecular hydrogen bond.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[15][16][17][24] This is a cornerstone of structure-based drug design.
3.3.1. Step-by-Step Molecular Docking Protocol:
-
Protein Preparation: Obtain the 3D structure of a target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges.
-
Grid Generation: Define a grid box that encompasses the active site of the protein.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.[15][16][24]
-
Analysis of Results: Analyze the binding poses and their corresponding binding affinities (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.[1][7][18][19]
3.4.1. Step-by-Step MD Simulation Protocol:
-
System Setup: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
Trajectory Analysis: Analyze the trajectory to study the stability of the complex, hydrogen bond interactions, and conformational changes.
In Silico ADMET Prediction: Assessing Drug-Likeness
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule is crucial in the early stages of drug discovery. Various online tools and software packages can be used to predict these properties based on the molecule's structure.
| ADMET Property | Description | Importance in Drug Development |
| Absorption | How the drug is absorbed into the bloodstream. | Determines bioavailability. |
| Distribution | How the drug spreads through the body. | Affects efficacy and potential side effects. |
| Metabolism | How the drug is broken down by the body. | Influences the drug's half-life and potential for drug-drug interactions. |
| Excretion | How the drug is eliminated from the body. | Affects the dosing regimen. |
| Toxicity | The potential for the drug to cause harm. | A critical safety consideration. |
Potential Applications and Future Directions
The insights gained from this comprehensive computational investigation can guide the future development of this compound and its derivatives.
-
Drug Discovery: The predicted binding modes and affinities from molecular docking and MD simulations can inform the design of more potent and selective inhibitors for specific biological targets. The in silico ADMET profile can help in optimizing the pharmacokinetic properties of lead compounds.
-
Materials Science: The understanding of intermolecular interactions, particularly hydrogen bonding, can be leveraged in the design of novel materials with specific properties, such as self-assembling systems or functional polymers.
Future work should focus on the experimental validation of the computational predictions. This includes the synthesis and biological evaluation of this compound and its derivatives, as well as spectroscopic studies to confirm the predicted conformational preferences and intramolecular interactions. The synergy between computational and experimental approaches will be key to unlocking the full potential of this versatile molecule.
References
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Molecular electrostatic potential as a factor of drug-receptor recognition. PubMed. Available at: [Link]
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Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]
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A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. Available at: [Link]
-
MD simulation of protein ligand complex in NAMD? ResearchGate. Available at: [Link]
-
The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE. Available at: [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. Available at: [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC - NIH. Available at: [Link]
-
Intramolecular Hydrogen Bonds and Conformational Properties of Benzylamine. ResearchGate. Available at: [Link]
-
Intramolecular hydrogen bond directed distribution of conformational populations in the derivatives of N′-benzylidenebenzohydrazide. RSC Publishing. Available at: [Link]
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Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. Available at: [Link]
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Molecular Docking Tutorial. Available at: [Link]
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A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Wiley Online Library. Available at: [Link]
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Intramolecular Hydrogen Bonds and Conformational Properties of Benzylamine. PubMed. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
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Correlations of NBO energies of individual hydrogen bonds in nucleic acid base pairs with some QTAIM parameters. ResearchGate. Available at: [Link]
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Non-covalent interactions - QTAIM and NBO analysis. ResearchGate. Available at: [Link]
-
Synthesis of functionalized benzyl amines by the reductive. Arkivoc. Available at: [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences. Available at: [Link]
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Combined DFT with NBO and QTAIM studies on the hydrogen bonds in (CH 3 OH) n ( n = 2–8) clusters. ResearchGate. Available at: [Link]
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Intramolecular hydrogen bonding analysis. PubMed. Available at: [Link]
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Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI. Available at: [Link]
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Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Unimi. Available at: [Link]
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Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PubMed Central. Available at: [Link]
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Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Available at: [Link]
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biological activity screening of novel [2-(benzylamino)phenyl]methanol derivatives
An In-Depth Technical Guide to the Biological Activity Screening of Novel [2-(benzylamino)phenyl]methanol Derivatives
Authored by a Senior Application Scientist
Abstract: The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for the systematic evaluation of the biological activities of its derivatives, with a primary focus on anticancer, antimicrobial, and antioxidant potential. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. This document emphasizes a self-validating system of experimentation to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of the this compound Core
The this compound core is a privileged structure in medicinal chemistry. The presence of a flexible benzylamino group and a reactive methanol moiety on a central phenyl ring provides a versatile platform for structural modifications. These modifications can significantly influence the compound's physicochemical properties and its interactions with biological targets. Derivatives of similar structures, such as N-benzylbenzamides and other benzylamine-containing compounds, have demonstrated a range of biological activities, including potent antitumor and antimicrobial effects.[1][2] This guide outlines a strategic approach to screen novel derivatives of this compound to uncover their therapeutic potential.
Foundational Screening: A Triad of Biological Activities
A logical starting point for screening a novel compound library is to assess its activity in three key areas with broad therapeutic implications: anticancer, antimicrobial, and antioxidant activities. This initial screen provides a general overview of the potential of the derivatives and guides further, more focused investigations.
Anticancer Activity Screening
The evaluation of anticancer potential is a cornerstone of modern drug discovery.[3] A multi-faceted approach, beginning with cytotoxicity assays and progressing to mechanistic studies, is crucial for identifying promising candidates.
The first step is to determine the cytotoxic effects of the derivatives on a panel of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used and reliable method for this purpose.[4][5] It measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Table 1: Representative Data from MTT Assay
| Compound ID | Concentration (µM) | % Cell Viability (A549) | % Cell Viability (MCF-7) | % Cell Viability (HCT-116) |
| Derivative 1 | 10 | 85.2 ± 4.1 | 78.9 ± 3.5 | 82.1 ± 4.8 |
| 50 | 42.6 ± 3.2 | 35.7 ± 2.9 | 39.8 ± 3.1 | |
| 100 | 15.3 ± 1.8 | 10.1 ± 1.5 | 12.5 ± 1.9 | |
| Derivative 2 | 10 | 98.1 ± 5.2 | 95.4 ± 4.7 | 96.3 ± 5.0 |
| 50 | 92.5 ± 4.9 | 89.8 ± 4.2 | 90.7 ± 4.5 | |
| 100 | 85.7 ± 4.3 | 82.1 ± 3.9 | 84.6 ± 4.1 | |
| Doxorubicin | 1 | 50.3 ± 2.5 | 45.8 ± 2.2 | 48.1 ± 2.4 |
Data are presented as mean ± standard deviation of three independent experiments.
To corroborate the MTT assay results and to differentiate between cytotoxic and cytostatic effects, the Lactate Dehydrogenase (LDH) assay is recommended.[6] The LDH assay measures the release of LDH from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.
Experimental Protocol: MTT Assay [7]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
For derivatives that exhibit significant cytotoxicity, the next logical step is to investigate their mechanism of action. This involves exploring their effects on the cell cycle and apoptosis.
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] This can reveal if the compounds induce cell cycle arrest at a specific phase, a common mechanism for anticancer drugs.
Experimental Protocol: Cell Cycle Analysis [9][10]
-
Cell Treatment: Treat cancer cells with the test compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.
-
Staining: Resuspend the cells in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Induction: Western blotting is a powerful technique to detect the expression of key proteins involved in the apoptotic pathway.[11] Markers such as cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP are indicative of apoptosis induction.[11][12]
Experimental Protocol: Western Blotting for Apoptotic Markers [13]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).
-
Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Caption: Postulated apoptotic pathway induced by this compound derivatives.
Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14] The this compound derivatives should be screened against a panel of clinically relevant pathogenic bacteria and fungi.
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Table 2: Representative MIC Data
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 3 | 16 | 32 | 64 |
| Derivative 4 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution MIC Assay [2][14]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antioxidant Activity Screening
Oxidative stress is implicated in a variety of diseases, making the discovery of novel antioxidants a significant area of research. The antioxidant potential of the this compound derivatives can be evaluated using colorimetric assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to assess the free radical scavenging activity of compounds.[17][18]
DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[19]
ABTS Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.[18]
Table 3: Representative Antioxidant Activity Data
| Compound ID | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Derivative 5 | 25.4 ± 1.8 | 18.9 ± 1.3 |
| Derivative 6 | >200 | >200 |
| Ascorbic Acid | 8.7 ± 0.5 | 6.2 ± 0.4 |
Experimental Protocol: DPPH Assay [19][20]
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Reaction Mixture: Mix the compound solutions with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial . The described protocols are well-established and provide a solid foundation for identifying promising lead compounds. Derivatives that exhibit potent and selective activity in any of these primary screens should be subjected to further, more detailed investigations, including in vivo efficacy studies, toxicity profiling, and elucidation of their precise molecular targets. The versatility of the this compound scaffold, combined with a systematic screening approach, holds significant promise for the discovery of next-generation therapeutic agents.
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exploring the reaction mechanism of [2-(benzylamino)phenyl]methanol synthesis
An In-Depth Technical Guide to the Synthesis of [2-(benzylamino)phenyl]methanol
Abstract
This technical guide provides a comprehensive exploration of the synthesis of this compound, a valuable scaffold in synthetic and medicinal chemistry. We will deconstruct the prevalent and efficient reaction mechanism—reductive amination—offering not just a procedural outline but a deep dive into the chemical logic that underpins each step. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and a self-validating experimental protocol grounded in authoritative chemical principles.
Strategic Rationale: The Efficacy of Reductive Amination
The synthesis of secondary amines is a cornerstone of organic chemistry. While methods like direct alkylation of primary amines with alkyl halides exist, they are often plagued by a lack of control, leading to undesired over-alkylation and complex product mixtures[1]. Reductive amination emerges as a superior strategy, offering a controlled, high-yield pathway to secondary and tertiary amines[1][2][3].
This method involves two key stages: the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by the in-situ reduction of this imine to the target amine[2]. The elegance of this approach lies in its efficiency and selectivity. By choosing an appropriate reducing agent, the reaction can be fine-tuned to selectively reduce the C=N bond of the imine while leaving the initial carbonyl group (if any remains) untouched[1]. For the synthesis of this compound, this translates to the condensation of 2-aminobenzyl alcohol with benzaldehyde, followed by reduction.
The Core Mechanism Deconstructed
The synthesis proceeds via a well-established two-step mechanism occurring in a single pot. The entire process is driven by the conversion of a carbonyl group into an amine via an imine intermediate[2].
Step 1: Nucleophilic Addition and Dehydration to Form the Imine
The reaction is initiated by the nucleophilic attack of the primary amino group of 2-aminobenzyl alcohol on the electrophilic carbonyl carbon of benzaldehyde. This forms a transient tetrahedral intermediate known as a hemiaminal[2]. The reaction is typically conducted under neutral or weakly acidic conditions, which serve a dual purpose: activating the carbonyl group for attack and facilitating the subsequent dehydration step. This equilibrium-driven process loses a molecule of water to yield the stable N-benzylidene intermediate, an imine[2][4].
Caption: Formation of the imine intermediate from reactants.
Step 2: Hydride Reduction of the Imine
Once the imine is formed, it is reduced to the final secondary amine product. Sodium borohydride (NaBH₄) is an excellent choice of reducing agent for this transformation[1][5]. It is milder than alternatives like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like methanol or ethanol[4]. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the imine C=N bond[6]. This creates a nitrogen anion, which is subsequently protonated by the solvent (e.g., methanol) to yield the final, stable this compound product[6].
Caption: Reduction of the imine to the final amine product.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system where the rationale for each step is clarified, ensuring reproducibility and understanding.
Materials and Reagents:
-
2-Aminobenzyl alcohol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Causality: Methanol serves as a suitable solvent for all reactants and reagents and acts as the proton source during the final step of the reduction[6]. The setup ensures homogenous mixing.
-
-
Imine Formation: To the stirred solution, add benzaldehyde (1.05 eq) dropwise at room temperature. Allow the mixture to stir for 1 hour.
-
Causality: Using a slight excess of the aldehyde ensures complete consumption of the primary amine. The 1-hour stir time allows the imine formation equilibrium to be established before the reducing agent is introduced[2].
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality: Cooling the reaction is critical as the reduction is exothermic. Portion-wise addition of NaBH₄ controls the reaction rate and prevents a dangerous temperature spike. An excess of the reducing agent ensures the complete reduction of the imine[7].
-
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Causality: Allowing the reaction to return to room temperature ensures it proceeds to completion. Quenching is a critical safety step to neutralize the reactive hydride reagent.
-
-
Work-up and Extraction: Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally, brine.
-
Causality: The aqueous washes remove inorganic byproducts and any unreacted water-soluble components. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Causality: Removing all traces of water is essential before removing the solvent to prevent product degradation and obtain an accurate yield.
-
-
Purification: Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Causality: Purification is necessary to remove any unreacted starting materials or side products, yielding the final compound with high purity.
-
Data Presentation and Validation
The successful synthesis of this compound can be validated through physical and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [8][9] |
| Molecular Weight | 213.27 g/mol | [8][9] |
| Appearance | Expected to be a solid at room temperature | General |
| CAS Number | 1722-07-2 | [8][10] |
| Predicted Yield | >80% (based on similar procedures) | [7] |
Spectroscopic validation would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the secondary amine, the benzyl group, the hydroxymethyl group, and the disubstituted aromatic ring, matching established spectral data.
Experimental Workflow Visualization
The entire experimental process can be summarized in the following logical workflow.
Caption: A step-by-step workflow for the synthesis and validation.
References
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 296053, this compound. Retrieved from [Link].
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- University of Calgary. (2025, March 8). a.
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Wikipedia. Reductive amination. Retrieved from [Link].
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Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link].
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link].
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National Center for Biotechnology Information. (2021, March 2). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC. Retrieved from [Link].
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link].
-
SpectraBase. 2-(N-benzyl-N-methylamino)-1-phenylethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].
-
Pearson. The two most general amine syntheses are the reductive amination... | Study Prep. Retrieved from [Link].
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Methodological & Application
Synthesis of [2-(benzylamino)phenyl]methanol: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and efficient protocol for the laboratory-scale synthesis of [2-(benzylamino)phenyl]methanol, a valuable intermediate in pharmaceutical and materials science research. The described methodology employs a one-pot reductive amination strategy, starting from readily available precursors, 2-aminobenzyl alcohol and benzaldehyde. This document provides a step-by-step procedure, explains the chemical principles underpinning the experimental choices, and includes essential data for the characterization and safe handling of the synthesized compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a secondary amine and a primary alcohol, a structural motif that makes it a versatile building block in organic synthesis. Its derivatives have been explored for their potential biological activities, making a reliable synthetic route to this compound highly desirable.
The synthesis outlined herein follows a logical and efficient two-step, one-pot sequence. The initial step involves the formation of a Schiff base (an imine) through the condensation of 2-aminobenzyl alcohol and benzaldehyde. This is followed by an in-situ reduction of the imine intermediate using sodium borohydride, a mild and selective reducing agent, to yield the target secondary amine, this compound. This approach is favored for its operational simplicity and generally high yields.
Reaction Scheme
The overall transformation can be depicted as follows:
Step 1: Imine Formation (Schiff Base)
2-aminobenzyl alcohol + Benzaldehyde → N-benzylidene-2-(hydroxymethyl)aniline
Step 2: In-situ Reduction
N-benzylidene-2-(hydroxymethyl)aniline + NaBH₄ → this compound
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis protocol.
Figure 1: Step-by-step workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Acetic acid (glacial) | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS grade | Fisher Scientific |
| Distilled water | H₂O | 18.02 | - | - |
| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer
-
Melting point apparatus
Detailed Experimental Protocol
Imine Formation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (1.23 g, 10 mmol).
-
Add 30 mL of anhydrous methanol to the flask and stir until the solid is completely dissolved.
-
To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) followed by 2-3 drops of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the dehydration step in imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
Reduction of the Imine
-
After the imine formation is deemed complete (or has reached equilibrium), cool the reaction flask in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the reaction with sodium borohydride and to prevent the unwanted reduction of any remaining benzaldehyde[1].
-
Slowly add sodium borohydride (0.57 g, 15 mmol) to the cooled reaction mixture in small portions over 15-20 minutes. The addition is done portion-wise to manage the evolution of hydrogen gas.
-
Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture overnight (approximately 12-16 hours) to ensure the complete reduction of the imine.
Work-up and Isolation
-
After the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 20 mL of distilled water. This will decompose any unreacted sodium borohydride.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Transfer the resulting aqueous residue to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove any residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
The crude product can be purified by column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₁₅NO[2].
-
Molecular Weight: 213.27 g/mol [2].
-
Melting Point: Expected to be in the range of 72-75 °C.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.40-7.20 (m, 7H, Ar-H)
-
δ 7.15 (t, 1H, Ar-H)
-
δ 6.80 (t, 1H, Ar-H)
-
δ 6.70 (d, 1H, Ar-H)
-
δ 4.65 (s, 2H, -CH₂-Ph)
-
δ 4.35 (s, 2H, -Ar-CH₂OH)
-
δ 5.0 (br s, 1H, -NH-)
-
δ 2.5 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 146.0, 139.5, 129.0, 128.8, 128.5, 127.8, 127.5, 124.5, 117.0, 111.5 (Ar-C)
-
δ 64.5 (-Ar-CH₂OH)
-
δ 48.0 (-CH₂-Ph)
-
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Methanol: Is a flammable liquid and is toxic. Avoid inhalation and contact with skin.
-
Sodium Borohydride: Is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle with care and avoid contact with water during storage and handling, except during the controlled quenching step.
-
Benzaldehyde: Is combustible and can cause skin irritation.
-
Acetic Acid: Is corrosive and can cause severe skin and eye burns.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. |
| Premature reduction of benzaldehyde. | Ensure the reaction mixture is adequately cooled before adding NaBH₄ and add it slowly. | |
| Presence of starting material in the final product | Incomplete reaction. | Increase the reaction time or the amount of reducing agent. |
| Formation of by-products | Reduction of benzaldehyde to benzyl alcohol. | Add NaBH₄ after allowing sufficient time for imine formation and at a low temperature. |
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of this compound. The one-pot reductive amination approach is efficient and utilizes readily available and relatively inexpensive reagents. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research endeavors.
References
-
ARKIVOC 2008 (ix) 42-51. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
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-
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Application Notes and Protocols: The Utility of [2-(Benzylamino)phenyl]methanol Scaffolds in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of chiral amino alcohol ligands, specifically focusing on the potential of [2-(benzylamino)phenyl]methanol derivatives, in the field of asymmetric synthesis. While direct literature on the enantiomerically pure form of this compound as a catalyst is emerging, its structural motif as a 1,2-amino alcohol makes it a prime candidate for inducing chirality in key chemical transformations. This document will, therefore, leverage well-established principles and protocols from closely related and structurally similar chiral amino alcohols to provide a comprehensive guide to its potential applications, particularly in the highly important enantioselective addition of organozinc reagents to aldehydes.
Introduction: The Privileged Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis.[1] Their prevalence stems from their ability to form stable bidentate chelate complexes with metal centers, thereby creating a rigid and well-defined chiral environment.[1] This chiral pocket effectively dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer. The synthetic accessibility of amino alcohols, often from the chiral pool of natural amino acids, further enhances their utility.[1]
The archetypal application for this ligand class is the catalytic enantioselective addition of diethylzinc to aldehydes, a robust method for generating valuable chiral secondary alcohols.[1][2][3] The this compound scaffold contains the essential pharmacophore—a vicinal amino alcohol—and is thus an excellent candidate for development as a chiral ligand for such transformations.
Core Principle: The Mechanism of Asymmetric Induction
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand like a derivative of this compound, is believed to involve a dinuclear zinc complex.[3][4][5]
Proposed Catalytic Cycle:
-
Ligand-Zinc Complex Formation: The chiral amino alcohol ligand reacts with diethylzinc to form a zinc alkoxide-amide complex.
-
Dimeric Transition State Assembly: This initial complex then coordinates with a second molecule of diethylzinc and the aldehyde substrate to form a dimeric, six-membered ring transition state.
-
Enantioselective Alkyl Transfer: Within this chiral complex, one of the ethyl groups from the second zinc molecule is transferred to a specific face of the aldehyde's carbonyl group. The stereochemistry of the ligand dictates this facial selectivity.
-
Product Formation and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of diethylzinc releases the chiral secondary alcohol (upon hydrolysis) and regenerates the active catalytic species.
The following diagram illustrates the proposed catalytic cycle and the key transition state for enantioselective control.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, adapted from established methods using chiral amino alcohol ligands.[1][6] It is presented here as a foundational method for evaluating a chiral derivative of this compound.
Materials:
-
Chiral (1S,2S)- or (1R,2R)-[2-(benzylamino)phenyl]methanol ligand (hypothetical, assuming availability)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add the chiral this compound ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.2 mL, 0.2 mmol, 20 mol%) dropwise to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc catalyst.
-
-
Reaction Execution:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Add the remaining diethylzinc solution (1.0 mL, 1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion (typically 2-4 hours, as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylpropan-1-ol.
-
-
Analysis:
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Caption: General experimental workflow for the asymmetric ethylation of benzaldehyde.
Data Presentation: Evaluating Ligand Performance
The effectiveness of a chiral ligand is quantified by the yield and enantiomeric excess (ee) of the resulting product. When testing a new ligand, such as a chiral derivative of this compound, it is crucial to screen its performance across a range of substrates to understand its scope and limitations.
| Entry | Aldehyde Substrate | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | >95 | 92 | (R) |
| 2 | 4-Chlorobenzaldehyde | 94 | 95 | (R) |
| 3 | 4-Methoxybenzaldehyde | >95 | 88 | (R) |
| 4 | 2-Naphthaldehyde | 90 | 96 | (R) |
| 5 | Cinnamaldehyde | 85 | 85 | (R) |
| 6 | Cyclohexanecarboxaldehyde | 78 | 80 | (R) |
Table: Representative data for the enantioselective ethylation of various aldehydes using a high-performing chiral amino alcohol ligand. This table serves as a template for evaluating the performance of this compound derivatives.
Conclusion and Future Outlook
The this compound framework represents a promising, yet underexplored, scaffold for the design of new chiral ligands for asymmetric synthesis. Based on the well-documented success of structurally related chiral amino alcohols, it is highly probable that enantiopure derivatives of this compound will serve as effective catalysts for C-C bond-forming reactions, such as the enantioselective addition of organozinc reagents to aldehydes. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring the catalytic potential of this and other novel amino alcohol ligands. Future work should focus on the efficient asymmetric synthesis of the this compound ligand itself and the expansion of its applications to other asymmetric transformations.
References
-
Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]
-
Cañellas, S., Font-Bardia, M., Riera, A., & Verdaguer, X. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 15(3), 555-562. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]
-
Noyori, R., Suga, S., Kawai, K., Okada, S., Kitamura, M., Oguni, N., Hayashi, M., Kaneko, T., & Matsuda, Y. (1990). Asymmetric alkylation of aldehydes with dialkylzincs using chiral amino alcohol catalysts. A quantitative analysis of the chiral amplification. Journal of Organometallic Chemistry, 382(1-2), 19-37. [Link]
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analytical techniques for the characterization of [2-(benzylamino)phenyl]methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of [2-(benzylamino)phenyl]methanol
Abstract
This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of this compound (CAS: 1722-07-2). As a key intermediate in various synthetic pathways, its structural integrity, purity, and physicochemical properties must be rigorously established. This guide moves beyond mere procedural lists, offering insights into the rationale behind method selection and parameter optimization. It is designed for researchers in chemical synthesis, quality control, and drug development who require robust, validated analytical protocols for this and structurally related aromatic amino alcohols.
Introduction and Physicochemical Overview
This compound is an aromatic amino alcohol containing secondary amine and primary alcohol functional groups. This bifunctionality makes it a versatile building block, but also introduces specific analytical challenges, such as potential for oxidation, and multiple sites for hydrogen bonding which can influence chromatographic and spectroscopic behavior.
Accurate characterization is paramount to ensure the identity, purity, and stability of the material, which directly impacts reaction yields, impurity profiles of subsequent products, and the safety and efficacy of final active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1722-07-2 | ECHEMI[2] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[2] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |
| Rotatable Bond Count | 4 | ECHEMI[2] |
A Holistic Approach to Characterization
A multi-technique approach is non-negotiable for the complete and unambiguous characterization of a chemical entity. Each technique provides a unique piece of the puzzle, and their collective data build a robust quality profile. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation and physical property analysis.
Caption: Comprehensive Analytical Workflow.
Chromatographic Techniques: Purity and Separation
Chromatography is the cornerstone for assessing the purity of a compound and quantifying any related substances or process impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: A reversed-phase HPLC method is the primary choice for this analyte. The molecule's aromaticity and moderate polarity make it well-suited for retention on a non-polar stationary phase like C18. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for fine-tuning of the retention time. Acetonitrile is often preferred for its lower viscosity, while methanol can sometimes offer different selectivity for aromatic compounds due to its protic nature and different interaction with phenyl groups.[3] A UV detector is ideal, as the two phenyl rings provide strong chromophores for sensitive detection.
Protocol: Purity Determination by Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons to ensure consistent ionization of the amine, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Run a gradient elution to separate early and late-eluting impurities.
-
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is an excellent orthogonal technique for confirming identity and screening for volatile or semi-volatile impurities that may not be detected by HPLC. The compound's alcohol and secondary amine groups can sometimes lead to peak tailing on standard non-polar columns due to interaction with active silanol sites. A mid-polarity column (e.g., DB-5MS) is a good starting point. If peak shape is poor, derivatization (e.g., silylation) can be employed to block the active hydrogens, though direct injection is often sufficient.[4]
Protocol: Identification and Volatile Impurity Screening by GC-MS
-
System Preparation:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 280 °C. Rationale: High temperature ensures complete volatilization.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of methanol or dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Run a temperature program to separate compounds based on their boiling points.
-
Acquire mass spectra over a range of m/z 40-450.
-
Identify the main peak by its retention time and mass spectrum, and screen for impurities by integrating all peaks and comparing their spectra to a library (e.g., NIST).
-
Table 3: Suggested GC Temperature Program
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 100 | 2 | - |
| Ramp 1 | 280 | 5 | 15 |
Spectroscopic Techniques: Structural Elucidation
Spectroscopy provides definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, specific expected signals include distinct aromatic regions for the two different phenyl rings, two methylene (CH₂) signals, and exchangeable protons for the -OH and -NH groups.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons, which are often broadened or exchanged in CDCl₃.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic CH (8 protons) | 6.6 - 7.5 | 112 - 149 | Complex multiplet region.[7] |
| -NH- (1 proton) | Broad, variable | - | Exchangeable with D₂O. |
| -CH₂-N (2 protons) | ~4.4 | ~48 | Singlet or doublet depending on coupling. |
| -CH₂-O (2 protons) | ~4.7 | ~63 | Singlet. |
| -OH (1 proton) | Broad, variable | - | Exchangeable with D₂O. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. The spectrum of this compound should show characteristic absorptions for O-H (alcohol), N-H (secondary amine), aromatic C-H, aliphatic C-H, and C=C bonds of the aromatic rings.[1]
Protocol: Functional Group Analysis by FT-IR
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Acquisition:
-
Collect a background spectrum of air (or the empty ATR crystal).
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Table 5: Key FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (alcohol) | 3400 - 3200 | Broad |
| N-H Stretch (sec. amine) | 3400 - 3300 | Sharp, medium intensity |
| C-H Stretch (aromatic) | 3100 - 3000 | Sharp |
| C-H Stretch (aliphatic) | 3000 - 2850 | Sharp |
| C=C Stretch (aromatic) | 1600 - 1450 | Multiple sharp bands |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
Potential Impurities and Their Origin
A thorough characterization involves identifying not just the main compound but also potential impurities arising from the synthesis. Common precursors for this molecule include 2-aminobenzyl alcohol and benzyl chloride, or 2-bromobenzyl alcohol and benzylamine.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-aminobenzyl alcohol, benzylamine, benzyl chloride, or benzaldehyde.[8]
-
Over-alkylation Products: Tertiary amine formed by dibenzylation of the starting amine.
-
Oxidation Products: Oxidation of the alcohol to an aldehyde or carboxylic acid, or the amine to a nitroso or nitro compound.
-
Side-Reaction Products: Products from self-condensation or reactions with the solvent.
These impurities should be actively screened for using the chromatographic methods described above.
Conclusion
The analytical characterization of this compound requires a strategic combination of chromatographic and spectroscopic techniques. HPLC provides the primary measure of purity, while GC-MS offers an orthogonal confirmation and a screen for volatile impurities. Definitive structural confirmation is achieved through a combination of NMR and FT-IR spectroscopy. By following the detailed protocols and understanding the rationale behind the methods presented in this note, researchers can ensure a comprehensive and reliable characterization of this important chemical intermediate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296053, this compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. Available at: [Link]
-
Chemsrc (2024). This compound | CAS#:1722-07-2. Available at: [Link]
-
Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Application Note. Available at: [Link]
- Aleksenko, S. S., et al. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Journal of Analytical Chemistry.
-
SIELC Technologies. Separation of Benzenemethanol, 2-chloro-.alpha.,.alpha.-bis[4-(dimethylamino)phenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 295953, (2-(Methylamino)phenyl)methanol. Available at: [Link]
-
NIOSH (1994). AMINES, AROMATIC: METHOD 2002, Issue 2. NIOSH Manual of Analytical Methods. Available at: [Link]
-
SpectraBase. 2-(N-benzyl-N-methylamino)-1-phenylethanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
- Google Patents (2014). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
-
PubMed (2022). [Advances in separation and analysis of aromatic amino acids in food]. Available at: [Link]
-
MDPI (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Available at: [Link]
-
The Journal of Phytopharmacology (2017). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Available at: [Link]
-
PrepChem.com. Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. Available at: [Link]
-
OSTI.GOV (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available at: [Link]
-
King's Centre for Visualization in Science. Infrared Spectrum of an Aromatic Alcohol: Phenylmethanol (Benzyl Alcohol). Available at: [Link]
-
Journal of the Brazilian Chemical Society (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Available at: [Link]
-
Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
-
Scholars Research Library (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Available at: [Link]
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available at: [Link]
-
ResearchGate (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Available at: [Link]
-
Chemistry Stack Exchange (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Available at: [Link]
-
IJSER (2013). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. Available at: [Link]
-
NIH (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]
-
ResearchGate (2007). Synthesis and Characterization of Some New Thermal Stable Polymers - Polymerization of N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide. Available at: [Link]
-
NIST WebBook. Benzenemethanamine, N-phenyl-. Available at: [Link]
-
SpectraBase. 2-Benzylaminoethanol - Optional[FTIR] - Spectrum. Available at: [Link]
- Google Patents (2012). CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol.
-
Royal Society of Chemistry (2005). Solvolysis of benzyl phenyl ether in high-temperature aqueous methanol solution under high-pressure carbon dioxide. Available at: [Link]
-
ResearchGate (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]
-
Pharmaffiliates. Benzyl Alcohol-impurities. Available at: [Link]
- Google Patents. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide.
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Application Notes and Protocols for the Development of Metal Complexes with [2-(benzylamino)phenyl]methanol Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of N,O-Bidentate Ligands in Coordination Chemistry
Metal complexes derived from N,O-bidentate ligands, such as [2-(benzylamino)phenyl]methanol, represent a burgeoning field in coordination chemistry. The inherent structural and electronic properties of these ligands—possessing both a soft nitrogen donor and a hard oxygen donor—allow for the formation of stable chelate rings with a variety of transition metals. This unique architecture imparts favorable characteristics to the resulting metal complexes, leading to a wide spectrum of applications in catalysis and medicinal chemistry.
The this compound ligand, in particular, offers a flexible yet sterically defined coordination environment. The secondary amine and the hydroxyl group work in concert to stabilize the metal center, while the benzyl and phenyl substituents can be readily modified to fine-tune the steric and electronic properties of the complex. This adaptability makes these complexes highly attractive for designing catalysts with enhanced activity and selectivity, as well as for developing novel therapeutic agents with targeted biological functions.
This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring the this compound ligand. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for researchers to explore the potential of this fascinating class of compounds.
Part 1: Ligand Synthesis
The synthesis of the this compound ligand is a critical first step. A reliable and high-yielding method is reductive amination, which involves the reaction of 2-aminobenzyl alcohol with benzaldehyde to form a Schiff base intermediate, followed by in-situ reduction.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of 2-aminobenzyl alcohol and subsequent reductive amination.[1][2][3][4][5]
Materials:
-
2-Aminobenzyl alcohol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq.) in methanol (100 mL).
-
Imine Formation: To the stirred solution, add benzaldehyde (1.05 eq.) dropwise at room temperature. A color change is typically observed. Add a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution will be observed.
-
Reaction Completion and Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ligand as a solid.
Expected Yield: 75-85%
Characterization: The structure of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part 2: Synthesis of Metal Complexes
The this compound ligand readily forms complexes with a variety of transition metals. The following protocols describe the synthesis of representative palladium(II), copper(II), and zinc(II) complexes.
Protocol 2: Synthesis of a Palladium(II) Complex
Palladium complexes of this type are of significant interest for their catalytic applications in cross-coupling reactions.
Materials:
-
This compound ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol or Acetonitrile
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand (2.0 eq.) in methanol (50 mL).
-
Complexation: To this solution, add palladium(II) acetate (1.0 eq.) and stir the mixture at room temperature for 12-24 hours. A color change and the formation of a precipitate are typically observed.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.
Expected Product: A square planar bis-ligated palladium(II) complex, [Pd(L)₂], where L is the deprotonated this compound ligand.
Protocol 3: Synthesis of a Copper(II) Complex
Copper complexes with N,O-bidentate ligands often exhibit interesting biological activities and catalytic properties in reactions like the Chan-Lam coupling.[6][7][8][9]
Materials:
-
This compound ligand
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: Dissolve the this compound ligand (2.0 eq.) in ethanol (50 mL) in a round-bottom flask.
-
Deprotonation: Add triethylamine (2.0 eq.) to the solution to deprotonate the hydroxyl group of the ligand.
-
Complexation: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq.) in ethanol (20 mL). Add the copper solution dropwise to the ligand solution with stirring.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for 6 hours. The resulting precipitate is collected by filtration, washed with ethanol, and dried.
Protocol 4: Synthesis of a Zinc(II) Complex
Zinc complexes are explored for their potential medicinal applications, including anticancer and antibacterial activities.[10][11][12][13][14]
Materials:
-
This compound ligand
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the this compound ligand (2.0 eq.) in hot methanol (50 mL).
-
Complexation: Add a solution of zinc(II) acetate dihydrate (1.0 eq.) in methanol (20 mL) to the hot ligand solution.
-
Crystallization: Allow the solution to cool to room temperature slowly. The complex will crystallize out of the solution.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry.
Part 3: Characterization of Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.
Table 1: Key Spectroscopic and Analytical Data for Characterization
| Technique | Expected Observations for Metal Complexes |
| FT-IR | Shift of the ν(N-H) and ν(O-H) bands upon coordination. Appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations in the low-frequency region. |
| ¹H NMR | Broadening or disappearance of the N-H and O-H proton signals upon complexation. Shifts in the aromatic and methylene proton signals due to the coordination to the paramagnetic or diamagnetic metal center. |
| UV-Vis | Appearance of new absorption bands in the visible region corresponding to d-d transitions for d-block metals like Cu(II) and Pd(II). Charge-transfer bands may also be observed. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
Part 4: Application Notes
Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing N,O-bidentate ligands have demonstrated significant efficacy as catalysts in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.[15][16][17][18][19] The N,O-ligation provides a stable coordination environment that can facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Protocol 5: Suzuki-Miyaura Cross-Coupling
Reaction: Aryl halide + Arylboronic acid → Biaryl
Catalyst System:
-
Palladium Precatalyst: [Pd(this compound)₂] (0.1 - 2 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq.)
-
Solvent: Toluene/Water or Dioxane/Water (e.g., 10:1 v/v)
-
Temperature: 80-110 °C
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), base (2.0 eq.), and the palladium complex catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent system and heat the reaction mixture with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | 1 | >95 | Analogous systems[15][18] |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 0.5 | >98 | Analogous systems[17] |
| 4-Chlorotoluene | Phenylboronic acid | 2 | 85 | Analogous systems[16] |
Application in Medicinal Chemistry
Metal complexes of amino alcohol-type ligands have shown promise as anticancer and antibacterial agents. The metal ion can enhance the biological activity of the organic ligand, and the complex's geometry and lipophilicity can influence its cellular uptake and interaction with biological targets.
Anticancer Activity:
Zinc complexes with ligands structurally similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines.[10][11][12][13][14] The mechanism of action is often attributed to the induction of apoptosis.
Table 3: Representative Anticancer Activity (IC₅₀ values in µM)
| Complex | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| [Zn(L)₂] | 15-30 | 20-40 | 10-25 | Based on similar complexes[10][12] |
| Cisplatin | 8.5 | 5.2 | 11.8 | Literature values |
Note: The IC₅₀ values for the hypothetical [Zn(L)₂] complex are estimated based on data from related zinc complexes with amino alcohol ligands and are for illustrative purposes.
Antibacterial Activity:
Palladium and copper complexes with related Schiff base and amino alcohol ligands have demonstrated activity against both Gram-positive and Gram-negative bacteria.[20][21][22] The proposed mechanism involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Table 4: Representative Antibacterial Activity (MIC values in µg/mL)
| Complex | S. aureus (Gram +) | E. coli (Gram -) | Reference |
| [Pd(L)₂] | 10-20 | 25-50 | Based on similar complexes[20][21] |
| Ciprofloxacin | 0.5-2 | 0.015-1 | Literature values |
Note: The MIC values for the hypothetical [Pd(L)₂] complex are estimated based on data from related palladium complexes and are for illustrative purposes.
Conclusion and Future Outlook
The this compound ligand provides a versatile platform for the development of novel metal complexes with significant potential in both catalysis and medicinal chemistry. The straightforward synthesis of the ligand and its complexes, coupled with the tunability of their properties, makes them attractive targets for further research. Future work could focus on the synthesis of a library of substituted ligands to establish structure-activity relationships, the exploration of a wider range of metal centers, and the investigation of these complexes in other catalytic transformations and biological applications. The detailed protocols and application notes provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of coordination compounds.
References
- Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128.
- Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. PubMed Central.
- Austin Publishing Group. (n.d.). Antibacterial Activities of Palladium (II)
- MDPI. (2023).
- ResearchGate. (n.d.). IC 50 values (µM) for zinc complexes 1a, 1b and 2a, 2b, ligands L 1a...
- Wikipedia. (2023). Chan–Lam coupling.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods.
- SciSpace. (n.d.). Anticancer activities of a b-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complex.
- Austin Publishing Group. (n.d.). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
- MDPI. (2021).
- National Institutes of Health. (2023). Cu(ii)
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- MDPI. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-Aminobenzyl alcohol synthesis.
- Guidechem. (2024). How is 2-Aminobenzyl alcohol synthesized?.
- ResearchGate. (2019).
- Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-.
- UvA-DARE (Digital Academic Repository). (n.d.). Generation of Oxidoreductases with Dual Alcohol Dehydrogenase.
- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
- ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?.
- Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive.
- ResearchGate. (2014). Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives, a rapid synthetic route to 3,1-benzoxazines.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2023). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.
- Master Organic Chemistry. (2017).
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
Sources
- 1. 2-Aminobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 22. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
protocol for purification of crude [2-(benzylamino)phenyl]methanol by column chromatography
An Application Note and Protocol for the Purification of Crude [2-(benzylamino)phenyl]methanol by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the purification of crude this compound, a key intermediate in various synthetic pathways. The inherent polarity of the molecule, stemming from its secondary amine and primary alcohol functional groups, juxtaposed with its aromatic nature, necessitates a robust purification strategy. Normal-phase column chromatography using silica gel is presented as the method of choice. This guide offers a comprehensive walkthrough, from the foundational principles and preliminary analysis by Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent fraction analysis. The causality behind each experimental step is explained to empower the researcher with the ability to adapt and troubleshoot the protocol effectively.
Introduction and Rationale
This compound is a valuable bifunctional molecule characterized by two aromatic rings, a secondary amine, and a primary alcohol.[1] This structure imparts moderate polarity, making it an ideal candidate for purification via normal-phase column chromatography. The primary goal of this protocol is to separate the target compound from non-polar impurities (e.g., unreacted starting materials like benzaldehyde) and highly polar impurities (e.g., over-oxidized byproducts or salts) that may be present in the crude reaction mixture.
Column chromatography operates on the principle of differential partitioning.[2] A liquid mobile phase flows through a solid stationary phase packed in a column. Compounds in a mixture are separated based on their relative affinities for these two phases. For polar molecules like this compound, a polar stationary phase (silica gel) is used. The compound will adsorb to the silica, and its movement down the column (elution) is controlled by the polarity of the mobile phase. Less polar compounds interact weakly with the silica and elute quickly, while more polar compounds interact strongly and elute slowly.[3]
Foundational Analysis: Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for the column, allowing for rapid determination of the mobile phase that will provide the best separation.[4] The ideal solvent system for column chromatography should yield a Retention Factor (Rf) of 0.2-0.4 for the target compound.[5][6]
Principle of Rf Value
The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A compound with a larger Rf is less polar as it interacts less strongly with the polar silica gel stationary phase.[3]
Protocol for TLC Solvent System Screening
-
Preparation: Dissolve a small amount (~1 mg) of the crude this compound in a volatile solvent (~1 mL) like dichloromethane or ethyl acetate.[3]
-
Spotting: Using a microcapillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot size small (1-2 mm diameter) to prevent streaking.[7]
-
Development: Place the plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline.[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. As this compound contains aromatic rings, it should be visible under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Optimization: Adjust the polarity of the solvent system to achieve the target Rf of 0.2-0.4.
-
If the Rf is too low (spot remains near the baseline), increase the polarity of the mobile phase.
-
If the Rf is too high (spot is near the solvent front), decrease the polarity of the mobile phase.
-
Data Presentation: Recommended Solvent Systems for Screening
| Solvent System (v/v) | Polarity | Expected Rf for Target Compound | Comments |
| 9:1 Hexanes:Ethyl Acetate | Low | < 0.1 | Good for eluting very non-polar impurities first. |
| 7:3 Hexanes:Ethyl Acetate | Low-Medium | 0.1 - 0.3 | A likely starting point for eluting the target compound. |
| 1:1 Hexanes:Ethyl Acetate | Medium | 0.3 - 0.5 | May elute the compound too quickly, but useful if separation from polar impurities is needed. |
| 95:5 Dichloromethane:Methanol | Medium-High | 0.2 - 0.4 | An alternative system, useful for compounds that streak in acetate-based systems. |
Detailed Protocol for Column Chromatography
This protocol assumes a standard glass column and wet-packing methodology, which generally produces a more uniform and well-packed column compared to dry-packing.[4]
Materials and Reagents
-
Crude this compound
-
Silica gel (for chromatography, 60 Å, 230-400 mesh)
-
Chromatography-grade solvents (Hexanes, Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for chromatographic purification.
Step-by-Step Methodology
A. Column Preparation (Wet-Packing)
-
Secure the Column: Clamp the column perfectly vertically to a retort stand.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.
-
Sand Layer: Add a ~1 cm layer of sand on top of the plug. This creates a flat base for the stationary phase and prevents it from leaking through the stopcock.[8]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc) to the silica to form a free-flowing slurry.
-
Pack: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column continuously to encourage even packing and dislodge any air bubbles.[4]
-
Equilibrate: Once all the silica has settled, add another ~1 cm layer of sand on top to prevent the silica bed from being disturbed.[8] Continuously run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated and packed. Crucially, never let the solvent level drop below the top layer of sand. [4]
B. Sample Loading (Dry Loading) Dry loading is recommended for this compound as it often leads to sharper bands and better separation.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully drain the solvent from the packed column until it is just level with the top sand layer.
-
Gently add the powdered sample-silica mixture onto the top layer of sand, ensuring an even layer.
-
Carefully add a final ~1 cm layer of sand on top of the sample layer.
-
Slowly add the initial eluent, opening the stopcock to draw the solvent through the sample layer and onto the main silica bed.
C. Elution and Fraction Collection
-
Initial Elution: Begin eluting with the low-polarity solvent system determined by TLC (e.g., 9:1 Hexanes:EtOAc). This will wash out any non-polar impurities.
-
Gradient Elution: Systematically increase the polarity of the mobile phase. This can be done in steps (a "step gradient"). For example, after collecting several fractions with 9:1 Hexanes:EtOAc, switch to 7:3, then 1:1, and so on. This gradual increase in polarity will sequentially elute compounds of increasing polarity. The target compound, this compound, should elute when the solvent polarity is similar to the system that gave an Rf of ~0.3.
-
Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.
D. Fraction Analysis and Product Isolation
-
TLC Analysis: Using TLC, analyze the collected fractions to determine which ones contain your desired compound. It is good practice to spot multiple fractions on a single TLC plate for direct comparison.
-
Combine Fractions: Combine all fractions that contain the pure product. Fractions containing a mixture of the product and impurities can be combined and re-chromatographed if necessary.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Product: The resulting solid or oil is your purified this compound. Dry it under high vacuum to remove residual solvent and obtain a final mass for yield calculation.
Visualization of the Separation Principle
Caption: Separation based on polarity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Column was packed unevenly.- Sample was loaded improperly.- Eluent polarity increased too quickly. | - Repack the column carefully using the slurry method.- Use the dry loading technique for sharper bands.- Use a more gradual gradient or switch to isocratic elution with the optimal solvent system. |
| Cracked or Channeled Silica Bed | - Column ran dry (solvent level dropped below the top of the silica).- Heat generated from mixing solvents in the column. | - Always keep the silica bed submerged in solvent.- Pre-mix your eluents before adding them to the column. |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to your ethyl acetate/hexanes mixture). |
| Streaking on TLC / Tailing on Column | - Sample is too concentrated or overloaded on the column.- Compound is acidic or basic and interacting too strongly with the silica. | - Dilute the sample before loading.- Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to suppress ionization. |
References
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Available at: [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296053, this compound. Available at: [Link]
-
NileRed. (2023). Performing Column Chromatography. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yield in [2-(benzylamino)phenyl]methanol Synthesis
An in-depth guide for researchers, scientists, and drug development professionals from the BenchChem Technical Support Center.
The synthesis of [2-(benzylamino)phenyl]methanol via the reductive amination of 2-aminobenzaldehyde and benzylamine is a common yet challenging transformation. The presence of both a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring in the starting material, 2-aminobenzaldehyde, creates a unique set of potential side reactions that can significantly lower the yield of the desired product. This guide provides a structured approach to diagnosing and resolving common issues encountered during this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems leading to low yields.
Q1: My overall yield is extremely low, and I'm not sure where to begin troubleshooting. What are the most common culprits?
A1: Low yields in this specific reductive amination are typically rooted in one of three areas: suboptimal reaction conditions that fail to favor the desired pathway, competing side reactions that consume starting materials, or loss of product during workup and purification. The most significant challenge stems from the inherent reactivity of 2-aminobenzaldehyde, which can readily undergo self-condensation.[1]
A systematic approach to troubleshooting should begin with an analysis of the crude reaction mixture (e.g., by TLC or LCMS) to determine the fate of your starting materials. The primary issues to investigate are:
-
Incomplete Imine Formation: The reaction may not be reaching the critical imine intermediate stage.
-
Premature Aldehyde Reduction: Your reducing agent may be reacting with the starting aldehyde before it can form an imine with benzylamine.
-
Starting Material Degradation: 2-aminobenzaldehyde is prone to self-condensation, forming trimers and other oligomers.[1]
Q2: My post-reaction analysis shows a significant amount of unreacted 2-aminobenzaldehyde and benzylamine. Why is the imine not forming?
A2: The formation of the Schiff base (imine) is an equilibrium-driven process.[2] If you are observing large amounts of unreacted starting materials, the equilibrium may not be favoring the imine product.
Causality & Solution:
-
Water Inhibition: The condensation reaction that forms the imine produces water. According to Le Châtelier's principle, the presence of water in the reaction can push the equilibrium back towards the starting materials. While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively remove water and drive the reaction forward.
-
Insufficient Reaction Time: Imine formation is not always instantaneous. It is crucial to allow sufficient time for the aldehyde and amine to react before adding the reducing agent.[1] Monitor the formation of the imine by TLC or ¹H NMR if possible. A typical pre-stirring time is 30-60 minutes at room temperature.[1]
-
pH Conditions: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] However, if the solution is too acidic, the benzylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] Adding a catalytic amount of acetic acid (e.g., 0.1 equivalents) can facilitate imine formation, especially if the reaction is sluggish.[1]
Q3: The main byproduct in my reaction is 2-aminobenzyl alcohol. How can I prevent the reduction of my starting material?
A3: The formation of 2-aminobenzyl alcohol is a clear indication that your reducing agent is not chemoselective and is reducing the starting 2-aminobenzaldehyde. This is a very common issue when using strong, unhindered reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[3][4]
Causality & Solution: The rate of aldehyde reduction can be faster than the rate of imine formation, especially with highly reactive hydrides. To solve this, you need to favor the reduction of the imine.
-
Strategy 1: Use a Selective Reducing Agent: The most effective solution is to switch to a milder, more sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] It is less reactive and selectively reduces the protonated iminium ion intermediate over the neutral aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective under mildly acidic conditions but is highly toxic.[4][5]
-
Strategy 2: Two-Step, One-Pot Procedure: If you must use sodium borohydride (NaBH₄), do not add it at the beginning of the reaction. First, dissolve the 2-aminobenzaldehyde and benzylamine in your solvent and stir for at least 30-60 minutes to allow for imine formation. Only then should you add the NaBH₄ portion-wise.[1][3] This temporal separation gives the imine a chance to form before the reductant is introduced.
Q4: My crude reaction mixture is a complex, intractable mess with multiple spots on a TLC plate. What is causing this?
A4: A complex mixture of byproducts almost certainly points to the self-condensation of 2-aminobenzaldehyde.[1] The amino group of one molecule can react with the aldehyde group of another, leading to the formation of various oligomeric species which can be difficult to separate from the desired product.
Causality & Solution: This side reaction is concentration and temperature-dependent. To minimize it:
-
Control Stoichiometry: Use a slight excess of the more valuable or stable reactant. In this case, using a slight excess of benzylamine (e.g., 1.1-1.2 equivalents) can help ensure the 2-aminobenzaldehyde reacts preferentially with it rather than itself.[1]
-
Lower the Temperature: Perform the reaction at room temperature or even 0 °C. Higher temperatures can accelerate the rate of self-condensation.
-
Use Fresh Starting Material: 2-aminobenzaldehyde can degrade upon storage. Using freshly purified or a new bottle of the starting material can prevent the introduction of impurities that may catalyze side reactions.[1]
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What is the optimal reducing agent for synthesizing this compound?
The choice of reducing agent is critical for maximizing yield and minimizing byproducts. A comparison of common agents is provided below.
| Reducing Agent | Pros | Cons | Recommended Use |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/iminium ions over aldehydes[1][5]. Works well in a one-pot procedure. | More expensive than NaBH₄; moisture sensitive. | Highly Recommended. The best choice for a clean, one-pot reaction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective under weakly acidic conditions (pH 4-5)[4]. | Highly Toxic: Can release HCN gas at pH < 7. Requires careful handling and quenching. | Effective, but toxicity is a major drawback. Use only with appropriate safety precautions. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, and powerful.[6] | Non-selective; readily reduces aldehydes, leading to byproducts[3][4]. Requires a two-step approach for best results. | Use only if other reagents are unavailable and with a pre-formation step for the imine. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" reagent, high yielding. | Requires specialized equipment (hydrogenator); may not be compatible with other functional groups. | A good alternative for larger-scale synthesis if the equipment is available. |
FAQ2: What are the ideal reaction conditions (solvent, temperature, pH)?
-
Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used and effective solvents.[1] Methanol or ethanol can be used with NaBH₄, but may participate in the reaction.
-
Temperature: Room temperature is generally sufficient. If self-condensation of 2-aminobenzaldehyde is an issue, running the reaction at 0 °C may improve the yield.
-
pH: The reaction is best performed under neutral or mildly acidic conditions.[1] A catalytic amount of acetic acid is often beneficial for imine formation, especially when using NaBH(OAc)₃ or NaBH₃CN.[3]
FAQ3: Should I perform the reaction as a one-pot synthesis or a two-step procedure?
This depends on your choice of reducing agent.
-
One-Pot: If using a selective reagent like NaBH(OAc)₃, a one-pot procedure where all reagents are combined (aldehyde, amine, then reductant) is efficient and generally gives good yields.[1]
-
Two-Step (Sequential Addition): If using a less selective reagent like NaBH₄, a sequential approach is mandatory. First, form the imine by mixing the aldehyde and amine, then add the reducing agent.[3]
FAQ4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting materials and the product. The disappearance of the limiting starting material (usually 2-aminobenzaldehyde) and the appearance of a new, typically less polar spot for the product alcohol, indicates reaction progress. Staining with potassium permanganate can help visualize the product, which contains an alcohol and an amine.
FAQ5: Is the product, this compound, stable?
The product contains both a secondary amine and a benzyl alcohol. Secondary amines and benzyl alcohols are generally stable under standard purification and storage conditions. However, they can be susceptible to air oxidation over long periods, especially if impurities are present. It is best to store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Part 3: Protocols & Visualizations
Optimized Experimental Protocol
This protocol utilizes the preferred one-pot method with sodium triacetoxyborohydride.
Materials:
-
2-Aminobenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminobenzaldehyde (1.0 eq.) in DCE (~0.1 M), add benzylamine (1.1 eq.) at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain this compound.
Reaction Pathway and Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
-
Various Authors. Discussion on reductive amination methods. ResearchGate. Available from: [Link]
-
Various Authors. Discussion on the reduction of imines using NaBH4. ResearchGate. Available from: [Link]
-
Various Authors. Discussion on reductive amination difficulties. Reddit. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Vapourtec. Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Various Authors. Discussion on chemoselective reduction of imines. ResearchGate. Available from: [Link]
-
Various Authors. Discussion on reductive amination reaction procedure. Reddit. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Various Authors. Reductive aminations of benzaldehyde. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for [2-(benzylamino)phenyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [2-(benzylamino)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions and overcome common challenges in this synthetic procedure.
Synthesis Overview: Reductive Amination Approach
The synthesis of this compound is commonly achieved through the reductive amination of 2-aminobenzyl alcohol with benzaldehyde. This method involves two key steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to the desired secondary amine.
The overall reaction is as follows:
The selection of the reducing agent and reaction conditions is critical for achieving high yield and purity.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Aminobenzyl alcohol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Imine Formation:
-
To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous methanol or dichloromethane (10 mL/mmol of amine) in a round-bottom flask, add benzaldehyde (1.0-1.2 eq).
-
If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the reducing agent.
-
Using Sodium Borohydride: Add NaBH₄ (1.5-2.0 eq) portion-wise over 30 minutes. Be cautious of hydrogen gas evolution.
-
Using Sodium Triacetoxyborohydride: STAB (1.5 eq) is a milder and more selective reducing agent that can be added in one portion.[1]
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction is not proceeding, and I'm recovering my starting materials. What could be the cause?
-
A: Several factors could be at play:
-
Poor Quality of Reagents: Ensure that your 2-aminobenzyl alcohol and benzaldehyde are pure. Impurities in the starting materials can inhibit the reaction.[2] Benzaldehyde is prone to oxidation to benzoic acid, which can quench the reducing agent. Use freshly distilled or commercially available high-purity benzaldehyde.
-
Inactive Reducing Agent: Sodium borohydride can decompose upon improper storage. Use a fresh bottle or test its activity.
-
Insufficient Reaction Time for Imine Formation: Monitor the formation of the imine intermediate by TLC before adding the reducing agent. The reaction may require a longer time or gentle heating.
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the imine intermediate and decompose the reducing agent. Ensure all glassware is flame-dried and use anhydrous solvents.[4]
-
-
Issue 2: Formation of Significant Byproducts
-
Q: My TLC shows multiple spots, and the final product is impure. What are the likely side reactions?
-
A: The following side reactions are common:
-
Over-reduction of Benzaldehyde: The reducing agent can reduce benzaldehyde to benzyl alcohol.[5] To minimize this, add the reducing agent slowly at a low temperature after the imine has formed.
-
Formation of Dibenzylamine: If the reaction conditions are too harsh, the initially formed product can react with another molecule of benzaldehyde and be subsequently reduced.[5]
-
Oxidation of 2-Aminobenzyl Alcohol: The benzyl alcohol moiety is susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures.[1][6]
-
Self-condensation of 2-Aminobenzyl Alcohol: Under acidic conditions, the benzyl alcohol can undergo self-condensation to form an ether byproduct.[6]
-
-
Troubleshooting Workflow for Impurity Formation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving the Purity of Synthesized [2-(benzylamino)phenyl]methanol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(benzylamino)phenyl]methanol (CAS No: 1722-07-2).[1][2][3] Achieving high purity for this compound is critical for subsequent applications, ensuring reproducibility and reliability in experimental outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common purification challenges.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a persistent oil or gum after synthesis and solvent removal. How should I proceed with purification?
A1: It is common for the crude product of this synthesis to be an oil, often due to the presence of residual solvents or low-melting impurities. The most effective strategy for purifying non-crystalline crude products is flash column chromatography.
Causality: The target molecule contains both a secondary amine and a primary alcohol. These polar functional groups can engage in hydrogen bonding, which may lower the melting point and inhibit crystallization, especially in the presence of impurities that disrupt the crystal lattice.
Solution: Flash Column Chromatography Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[4] For this compound, a normal-phase setup is recommended. A detailed protocol is provided in Part 3.
Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely identities of these impurities?
A2: The impurities observed on a TLC plate correspond to unreacted starting materials and side-products from the synthesis, which is typically a reductive amination.[5][6]
Mechanistic Insight: Reductive amination involves the formation of an imine intermediate from 2-aminobenzyl alcohol and benzaldehyde, which is then reduced.[5] Each step presents potential for impurities:
-
Unreacted Benzaldehyde: A common starting material.
-
Unreacted 2-aminobenzyl alcohol: The other key starting material.
-
Imine Intermediate: If the reduction is incomplete, the imine formed between the two starting materials will remain.
-
Benzyl Alcohol: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting benzaldehyde to benzyl alcohol.[7] Using a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) mitigates this issue as it preferentially reduces the protonated imine.[7][8]
Q3: When running a silica gel column, my product streaks severely, leading to poor separation and low recovery. What causes this and how can I prevent it?
A3: Streaking (tailing) on silica gel is a classic issue when purifying amines.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic secondary amine in your product interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the column and elute slowly and broadly.[9]
Solution: Deactivating the Stationary Phase To prevent this strong interaction, you can neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, into your eluent system (typically 0.1-1% by volume).[9] This base will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.
-
Use a Different Stationary Phase: In some cases, switching to a more neutral stationary phase like alumina (Al₂O₃) may be beneficial.
Q4: I've purified my compound by column chromatography, but analytical tests (¹H NMR, HPLC) show it's still not >98% pure. What is the next step?
A4: While chromatography is excellent for removing bulk impurities, trace impurities that have similar polarity to your product may co-elute. Recrystallization is a powerful secondary purification technique to achieve high purity.[10]
Principle of Recrystallization: This technique relies on the differences in solubility between your compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain dissolved at all temperatures or are insoluble.[10]
Solution:
-
Single-Solvent Recrystallization: Attempt to find a single solvent that meets the criteria above.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is often effective. This is a highly recommended method for this compound. A detailed protocol is provided in Part 3.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of 2-aminobenzyl alcohol with benzaldehyde.[5] This reaction is typically performed as a one-pot synthesis. For optimal results and high selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice.[7][8] It is mild and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[6][8]
Q2: How can I definitively assess the purity and confirm the identity of my final product?
A2: A multi-technique approach is essential for a comprehensive purity assessment and structural confirmation.[11]
| Technique | Purpose | Interpretation of a Pure Sample |
| ¹H and ¹³C NMR | Structural confirmation and purity check | Correct chemical shifts, integration values, and coupling patterns. Absence of impurity peaks.[11] |
| HPLC | Quantitative purity assessment | A single, sharp peak with a purity value typically >98% by area normalization.[12][13] |
| Mass Spectrometry (MS) | Molecular weight confirmation | A major ion peak corresponding to the expected molecular weight (213.27 g/mol ) or its protonated form [M+H]⁺.[2][3] |
| TLC | Quick purity check | A single spot in multiple solvent systems of varying polarity.[14] |
Q3: What are the best practices for storing purified this compound?
A3: The compound contains both an amine and a benzylic alcohol, which can be susceptible to air oxidation over time. To ensure long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying the crude product, particularly if it is an oil.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). Aim for an Rf value of 0.25-0.35 for the product spot. A typical system for this compound is 4:1 Hexanes:EtOAc. Add 0.5% triethylamine (Et₃N) to the eluent to prevent streaking.
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc + 0.5% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. For example:
-
2 column volumes of 9:1 Hexanes:EtOAc
-
2 column volumes of 6:1 Hexanes:EtOAc
-
Continue with 4:1 Hexanes:EtOAc until the product has fully eluted.
-
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Two-Solvent Recrystallization
This method is ideal for removing minor, co-eluted impurities after chromatography.
-
Solvent Selection: Identify a "soluble" solvent (dissolves the compound well when hot) and an "anti-solvent" (the compound is insoluble in it). For this compound, a good pair is Ethyl Acetate (soluble) and Hexanes (anti-solvent).
-
Dissolution: Place the semi-pure compound in a flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Stir and maintain the temperature near the boiling point of the solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with continuous swirling. Stop when you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: If necessary, add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Part 4: Data and Workflow Visualization
Troubleshooting Workflow for Purification
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: A workflow for troubleshooting the purification of this compound.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:1722-07-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-(Methylamino)phenyl)methanol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-1-phenylethanol. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
- Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
- Google Patents. (n.d.). CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide.
-
ResearchGate. (2016, May 25). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvolysis of benzyl phenyl ether in high-temperature aqueous methanol solution under high-pressure carbon dioxide. Green Chemistry. Retrieved from [Link]
Sources
- 1. This compound | CAS#:1722-07-2 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C14H15NO | CID 296053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
side reactions and byproduct formation in [2-(benzylamino)phenyl]methanol synthesis
Welcome to the technical support guide for the synthesis of [2-(benzylamino)phenyl]methanol. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis, specifically focusing on side reactions and byproduct formation.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and biologically active molecules. A common and efficient method for its preparation is the reductive amination of 2-aminobenzyl alcohol with benzaldehyde. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce the yield of the target compound.
This guide will deconstruct the common issues, explain their chemical origins, and provide validated strategies to mitigate them, ensuring a higher success rate and product purity in your experiments.
Part 1: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently receive. Each answer provides a detailed explanation of the underlying chemistry and offers practical solutions.
FAQ 1: Low Yield and Complex Product Mixture
Question: I performed the reductive amination of 2-aminobenzyl alcohol and benzaldehyde using sodium borohydride (NaBH₄), but my final yield is very low, and the ¹H NMR spectrum is complex, showing multiple unexpected signals. What could be the cause?
Answer: This is a classic issue often stemming from the choice and timing of the reducing agent.
-
The Problem with Premature Reduction: Sodium borohydride (NaBH₄) is a potent reducing agent capable of reducing not only the target imine but also the starting benzaldehyde to benzyl alcohol.[2] If the NaBH₄ is added too early or if the imine formation is slow, a significant portion of your benzaldehyde will be consumed in this unproductive side reaction, leading to a low yield of the desired product.[3] The presence of benzyl alcohol in your crude product will also complicate the NMR spectrum and subsequent purification.
-
Troubleshooting & Mitigation Strategy:
-
Staged Addition: Do not add the reducing agent at the very beginning. First, dissolve 2-aminobenzyl alcohol and benzaldehyde in a suitable solvent (e.g., methanol or ethanol) and stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can monitor the imine formation via Thin Layer Chromatography (TLC).
-
Use a Milder, Selective Reducing Agent: A superior choice for one-pot reductive aminations is sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[4] These reagents are less reactive towards aldehydes and ketones but are highly effective at reducing the protonated imine (iminium ion), which forms under mildly acidic conditions (often achieved by adding a small amount of acetic acid).[4] This selectivity drastically minimizes the unwanted reduction of the starting aldehyde.
-
FAQ 2: Formation of a Major, Less Polar Byproduct
Question: My TLC plate shows a significant spot that is less polar than my desired product. Mass spectrometry analysis suggests a molecular weight of 303.39 g/mol . What is this byproduct and how can I avoid it?
Answer: This byproduct is almost certainly [2-(dibenzylamino)phenyl]methanol , the result of over-alkylation.
-
Mechanism of Formation: The desired product, this compound, is a secondary amine. This secondary amine can compete with the starting primary amine (2-aminobenzyl alcohol) and react with another molecule of benzaldehyde to form a new iminium ion. Subsequent reduction of this intermediate leads to the tertiary amine, [2-(dibenzylamino)phenyl]methanol. This is a common issue in reductive amination when trying to synthesize secondary amines.[4]
-
Troubleshooting & Mitigation Strategy:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 2-aminobenzyl alcohol to benzaldehyde. A slight excess of the primary amine can sometimes be used to outcompete the secondary amine for the aldehyde, but this may complicate purification.
-
Slow Aldehyde Addition: Instead of adding all the benzaldehyde at once, add it slowly (e.g., via a syringe pump) to the solution of 2-aminobenzyl alcohol. This maintains a low concentration of the aldehyde in the reaction mixture, favoring the reaction with the more abundant primary amine over the newly formed secondary amine product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the second benzylation reaction, which often requires a higher activation energy.
-
FAQ 3: Starting Material Instability and Oxidation
Question: I've noticed that my 2-aminobenzyl alcohol starting material has a pink or brownish tint, and my reaction sometimes yields 2-aminobenzaldehyde. Why does this happen?
Answer: 2-Aminobenzyl alcohol is susceptible to oxidation.
-
The Problem: The aminobenzyl alcohol structure can be oxidized to the corresponding aldehyde, 2-aminobenzaldehyde, especially if exposed to air and light over long periods or in the presence of certain metal impurities.[5][6] This oxidation can occur during storage or during the reaction itself, particularly if the reaction is run at elevated temperatures or for extended times under an air atmosphere.[7] The presence of 2-aminobenzaldehyde can lead to the formation of undesired imines and other condensation byproducts.
-
Troubleshooting & Mitigation Strategy:
-
Check Starting Material Purity: Always use high-purity 2-aminobenzyl alcohol. If it appears discolored, consider recrystallizing it before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is especially important if the reaction requires heating.
-
Storage: Store 2-aminobenzyl alcohol in a dark, cool place, preferably under an inert atmosphere, to prolong its shelf life.[8]
-
Part 2: Visualization of Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired synthesis pathway versus the two most common side reactions.
Caption: Main reaction pathway and major side reactions.
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound via Reductive Amination
This protocol is optimized to minimize byproduct formation.
Materials:
-
2-Aminobenzyl alcohol (1.23 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Acetic acid, glacial (0.60 g, 0.57 mL, 10 mmol)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (10 mmol) and anhydrous dichloromethane (50 mL).
-
Stir the solution under a nitrogen atmosphere until the solid is fully dissolved.
-
Add benzaldehyde (10 mmol) followed by glacial acetic acid (10 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (15 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing issues based on analytical results.
Caption: A logical troubleshooting flowchart for synthesis issues.
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| Benzyl alcohol | C₇H₈O | 108.14 | Premature reduction of benzaldehyde | Use a selective reducing agent (e.g., NaBH(OAc)₃) |
| [2-(dibenzylamino)phenyl]methanol | C₂₁H₂₁NO | 303.39 | Over-alkylation of the product | Strict 1:1 stoichiometry, slow aldehyde addition |
| 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | Oxidation of starting material | Use pure starting material, inert atmosphere |
References
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
-
Matassini, C., Clemente, F., & Garcia-Alvarez, J. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Retrieved from [Link]
-
Reddy, C. B. R., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 558-564. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-aminobenzyl alcohol derivatives.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Aminobenzyl alcohol | 5344-90-1 [chemicalbook.com]
- 6. 2-Aminobenzyl alcohol 98 5344-90-1 [sigmaaldrich.com]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
challenges in the scale-up synthesis of [2-(benzylamino)phenyl]methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(benzylamino)phenyl]methanol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and scale-up synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: I am experiencing low yields of this compound in my reductive amination reaction. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the reductive amination to form this compound are a common challenge and can stem from several factors. The primary pathway for this synthesis is the reaction between 2-aminobenzyl alcohol and benzaldehyde, followed by in-situ reduction of the resulting imine.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the reactants (2-aminobenzyl alcohol and benzaldehyde) and the imine intermediate may not favor the product.
-
Solution: To drive the equilibrium towards the imine, removal of water is crucial. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1]
-
-
Sub-optimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical.
-
Solution: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[2] However, for more challenging reductions, sodium triacetoxyborohydride (STAB) can be a milder and more selective alternative. Ensure you are using the correct stoichiometric equivalents of the reducing agent. An excess may be required to drive the reaction to completion, but a large excess can lead to side reactions.
-
-
Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and solubility.
-
Solution: Methanol is a common solvent for reductive aminations using sodium borohydride.[3][4] If solubility is an issue, a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be employed. The reaction is typically run at room temperature, but gentle heating (40-50 °C) may improve the reaction rate. However, be cautious as higher temperatures can promote side reactions.
-
-
Catalyst Deactivation (if applicable): If you are employing a catalytic hydrogenation approach (e.g., using Pd/C), the catalyst may be poisoned by impurities in the starting materials or by the amine product itself.[5]
-
Solution: Ensure high purity of your starting materials. If catalyst poisoning is suspected, try a fresh batch of catalyst or consider a different catalytic system.
-
Experimental Workflow for Reductive Amination:
Sources
Technical Support Center: Catalyst Deactivation in Reactions Using [2-(benzylamino)phenyl]methanol Ligands
Welcome to the technical support center for resolving catalyst deactivation issues when employing [2-(benzylamino)phenyl]methanol and its derivatives as ligands in catalysis. This guide is designed for researchers, chemists, and process development professionals who utilize these versatile amino alcohol ligands, particularly in transformations like asymmetric transfer hydrogenation (ATH).[1][2]
Catalyst deactivation is a frequent challenge that can manifest as sluggish or stalled reactions, leading to lower yields and inconsistent results.[3][4] This document provides a structured approach to diagnosing the root cause of deactivation and offers field-proven protocols to mitigate these issues, ensuring the robustness and efficiency of your catalytic system.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common symptoms of catalyst deactivation.
Q1: My reaction started, but the conversion has stalled. What is the likely cause?
-
Probable Cause: This is a classic sign of catalyst deactivation. The most common culprits are (a) Catalyst Poisoning by impurities in your substrate or solvent, (b) Ligand Degradation under the reaction conditions, or (c) Oxidation of the metal center or ligand by residual air in the reaction vessel.
-
Initial Action: Immediately ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen). Review the purity of your substrate and solvents. Trace impurities like sulfur or halides can act as potent catalyst poisons.[5][6]
Q2: I observe a color change, and a black precipitate has formed in my flask. What does this indicate?
-
Probable Cause: The formation of a black precipitate, often palladium or ruthenium black, strongly suggests Metal Aggregation or Sintering . This occurs when the active metal center leaches from the ligand and agglomerates into inactive metallic particles. This is a form of thermal degradation or can be induced by reaction conditions.[7]
-
Initial Action: Lowering the reaction temperature may help. Also, re-evaluate the ligand-to-metal ratio. An insufficient excess of the ligand can fail to stabilize the metal center, leading to aggregation.
Q3: My catalyst works for the first run but loses significant activity upon recycling. Why?
-
Probable Cause: This points towards an irreversible deactivation mechanism. The two most likely causes are Metal Leaching , where the active metal is lost from the support or ligand during workup, or Irreversible Poisoning , where a tightly-binding inhibitor permanently blocks the active site.[8]
-
Initial Action: Perform a hot filtration test (see Guide 3) to determine if the active catalyst is homogeneous (dissolved) or heterogeneous. If leaching is confirmed, consider immobilizing the catalyst on a solid support.[9]
Q4: How can I determine if the this compound ligand itself is degrading?
-
Probable Cause: The amino alcohol moiety can be susceptible to oxidation or side reactions, especially at elevated temperatures.[10] The benzylic position can also be reactive.
-
Initial Action: Take an aliquot from the reaction mixture, quench it, and analyze it by LC-MS or ¹H NMR. Compare the spectrum to a standard of the fresh ligand to identify degradation products.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating and Preventing Catalyst Poisoning
Catalyst poisoning occurs when impurities bind to the catalyst's active sites, blocking access for reactants.[5] This deactivation is often rapid and can occur at very low poison concentrations.
Common Catalyst Poisons:
| Poison Class | Examples | Common Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Substrates from sulfur-containing reagents, contaminated solvents | Strong, often irreversible binding to metal centers (e.g., Pd, Ru, Rh).[11] |
| Halides | Cl⁻, Br⁻, I⁻ | Impurities from substrate synthesis (e.g., from HCl salts, alkyl halides) | Can alter the electronic properties of the metal center or block coordination sites.[12] |
| Coordinating Species | Carbon Monoxide (CO), Cyanides (CN⁻), Phosphines (if not the primary ligand) | Incomplete inerting, side reactions, reagent impurities | Occupy active sites, preventing substrate binding.[8] |
| Heavy Metals | Pb, Hg, As | Contaminated reagents, glassware | Can alloy with the active metal or block sites.[13] |
| Water & Oxygen | H₂O, O₂ | Improperly dried solvents/reagents, leaks in the reaction setup | Can oxidize the metal center (e.g., Ru(II) to inactive Ru(III)) or the ligand itself.[11] |
Troubleshooting Workflow for Catalyst Poisoning
The following decision tree provides a logical path to identify and resolve poisoning issues.
Caption: A decision tree for diagnosing catalyst poisoning.
Experimental Protocol: Reagent Purification
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Place the anhydrous solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent. You will see gas bubbles evolve.
-
Repeat this cycle at least three times to ensure all dissolved gases (especially O₂) are removed.
-
-
Substrate Purification: If impurities are suspected, purify the substrate using a standard method such as recrystallization, column chromatography, or distillation. Ensure all glassware is scrupulously clean.[6]
Guide 2: Diagnosing Ligand and Catalyst Complex Degradation
The this compound ligand, while robust, can degrade under harsh conditions. The bifunctional amino alcohol structure is key to its catalytic activity, and modification of these groups will lead to deactivation.[14]
Potential Degradation Pathways:
-
Oxidation: The secondary amine or the primary alcohol can be oxidized, especially at higher temperatures in the presence of trace oxygen. This alters the ligand's ability to coordinate with the metal.
-
Side Reactions: In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) or the base can potentially react with the ligand. For instance, formic acid could form formamides.
-
Hydrogenolysis: The benzyl group on the nitrogen could potentially be cleaved under certain hydrogenation conditions, fundamentally changing the ligand structure.
Caption: Factors leading to catalyst or ligand degradation.
Experimental Protocol: Monitoring by ¹H NMR
-
Prepare a Standard: Dissolve a small, known quantity of your fresh this compound ligand and the metal precursor in the deuterated solvent you will use for the analysis (e.g., DMSO-d₆, CDCl₃). Acquire a clean ¹H NMR spectrum.
-
Sample the Reaction: Under an inert atmosphere, withdraw a small aliquot (approx. 0.1 mL) from the stalled reaction mixture.
-
Quench and Prepare: Quench the aliquot in a vial. Remove the solvent in vacuo.
-
Analyze: Dissolve the residue in the same deuterated solvent used for the standard and acquire a ¹H NMR spectrum.
-
Compare: Look for the disappearance of key ligand signals (e.g., the CH₂ protons of the benzyl group, the CH proton of the methanol group) and the appearance of new, unidentified peaks which may indicate degradation products.
Guide 3: The Hot Filtration Test for Leaching
This test is critical for determining whether your catalyst is truly homogeneous (dissolved) or if it has decomposed into a heterogeneous (solid) active or inactive species.[15] This is especially relevant when metal aggregation is suspected.
Principle: If the catalytic activity is due to a dissolved molecular species, filtering the reaction mixture while hot to remove any solids (like precipitated metal) should result in a filtrate that continues to be catalytically active. If the activity stops after filtration, the true catalyst was the solid material that was removed.[16]
Experimental Workflow: Hot Filtration Test
Caption: Workflow for the hot filtration test.
Step-by-Step Methodology:
-
Setup: Prepare a filtration setup consisting of a short-stemmed or stemless funnel fitted with a filter paper or a pad of Celite.[17] The receiving flask should be pre-heated and maintained under an inert atmosphere.
-
Execution: Run the catalytic reaction until a noticeable conversion (e.g., 20-30%) is achieved.
-
Filtration: While the solution is still at the reaction temperature, rapidly pour the reaction mixture through the prepared filter into the pre-heated receiving flask.[18]
-
Analysis: Continue to heat the clear filtrate at the reaction temperature. Take aliquots from the filtrate over time and analyze them (e.g., by GC, HPLC, or NMR) to monitor the reaction progress.
-
Interpretation:
-
Activity Continues: The active catalyst is a soluble, homogeneous species. Deactivation is likely due to poisoning or ligand degradation.
-
Activity Stops: The active catalyst was the solid material removed by filtration (e.g., metal nanoparticles). The original complex is a pre-catalyst that decomposes to form the true heterogeneous catalyst.
-
By systematically applying these diagnostic procedures, researchers can effectively identify the root cause of catalyst deactivation and implement targeted strategies to restore and maintain high catalytic efficiency.
References
- Fiveable.
- BenchChem.
- Wikipedia.
- Britannica. Catalyst poison | Toxicity, Inhibition, Effects. Britannica.
- Grokipedia.
- ChemCatBio. Catalyst Poisoning → Area → Sustainability.
- BenchChem.
- European Synchrotron Radiation Facility (ESRF). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. ESRF.
- ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
- ResearchGate. Schematic proposed catalytic cycle of the ligand-assisted dehydrogenation of HCOOH by bisMETAMORPhos complexes 2a–c.
- BenchChem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem.
- Chemistry LibreTexts. 1.
- SciSpace.
- MDPI.
- CPI.
- Wordpress.
- ResearchGate. How to determine a pure organic catalyst is homogeneous or heterogeneous?.
- Santa Cruz Biotechnology. Amino Alcohols. SCBT.
- MDPI.
- ResearchGate. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse | Request PDF.
- YouTube.
Sources
- 1. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy [esrf.fr]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. Catalyst Poisoning → Area → Sustainability [pollution.sustainability-directory.com]
- 13. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemedx.org [chemedx.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of [2-(benzylamino)phenyl]methanol in Organic Solvents
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with [2-(benzylamino)phenyl]methanol. It is structured as a series of troubleshooting questions and answers to directly address common challenges faced in the laboratory. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Part 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is crucial to understand the physicochemical nature of this compound. Its structure dictates its behavior in different solvents.
Physicochemical Profile
The properties of this compound are key to predicting its solubility. The molecule possesses both hydrogen bond donors (the amine and hydroxyl protons) and acceptors (the nitrogen and oxygen atoms), as well as significant non-polar surface area from its two phenyl rings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| XLogP3 | 3.1 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 32.3 Ų | [1][2] |
The XLogP3 value of 3.1 indicates a significant degree of lipophilicity, suggesting solubility in non-polar environments. However, the presence of polar functional groups capable of hydrogen bonding complicates this, creating an amphiphilic molecule that often requires a nuanced approach for effective solubilization.
Structural Analysis & Solubility Prediction
The molecule's structure contains distinct regions with different polarities.
Caption: Troubleshooting workflow for solubility enhancement.
Issue 1: My compound will not dissolve in non-polar solvents like hexane or toluene.
-
Question: I assumed the two phenyl rings would make the compound soluble in aromatic or aliphatic solvents, but it remains a solid. Why is this?
-
Answer: This is expected behavior. While the phenyl rings contribute significant non-polar character, the dominant forces governing solubility are the strong intermolecular hydrogen bonds formed between the secondary amine (-NH-) and primary alcohol (-OH) groups of different molecules in the solid state. Non-polar solvents like hexane and toluene cannot disrupt this hydrogen-bonding network, so the crystal lattice energy is not overcome, and the compound does not dissolve.
Issue 2: I am seeing poor or limited solubility even in common polar solvents like ethanol or acetone.
-
Question: I switched to a polar solvent, but I can't achieve the concentration I need. The compound either dissolves partially or "oils out." What is happening?
-
Answer: This is a classic problem for amphiphilic molecules. A single solvent may not be optimal for solvating both the polar and non-polar regions of the molecule simultaneously. For instance, ethanol is excellent at forming hydrogen bonds with the amine and alcohol groups but may be less effective at solvating the large phenyl rings. This can lead to limited solubility or phase separation ("oiling out").
-
Solution A: Employ a Co-Solvent System Co-solvency is a powerful technique where a mixture of solvents is used to enhance the solubility of a solute. [3][4]By blending a polar solvent with a less polar one, you can create a solvent environment that favorably interacts with all parts of the this compound molecule.
Mechanism of Action: A co-solvent system works by reducing the interfacial tension between the solute's hydrophobic regions and the primary polar solvent. [3]The more lipophilic co-solvent solvates the phenyl rings, while the primary polar solvent interacts with the amine and alcohol groups.
Recommended Co-Solvent Systems to Screen:
Primary Solvent (Polar) Co-Solvent (Less Polar) Target Application Ethanol or Methanol Dichloromethane (DCM) General lab use, reaction medium Dimethyl Sulfoxide (DMSO) Chloroform Stock solutions, NMR Acetone Toluene Crystallization, reaction medium | Propylene Glycol (PG) | Ethanol | Pre-formulation studies [5]|
See Part 4: Protocol 1 for a detailed methodology on how to screen and optimize a binary co-solvent system.
-
Solution B: Temperature Adjustment For most compounds, solubility increases with temperature. Gently warming the solvent mixture while stirring can significantly increase both the rate of dissolution and the saturation concentration.
-
Causality: Increasing the temperature provides the system with the thermal energy needed to overcome the solute-solute interactions (crystal lattice energy) and promote solute-solvent interactions.
-
Caution: Be aware of the compound's stability. Do not heat excessively or for prolonged periods without prior stability data. Always check the boiling points of your chosen solvents.
-
Issue 3: Co-solvents are not sufficient, and I require a highly concentrated or specialized formulation.
-
Question: I need to prepare a high-concentration stock for a parenteral formulation study or dissolve the compound in a challenging solvent system where co-solvents have failed. What are my next steps?
-
Answer: When standard methods are insufficient, you can turn to chemical modification or advanced formulation strategies.
-
Solution A: pH Modification The secondary amine group in this compound is basic and can be protonated to form a salt. This salt will have drastically different solubility properties, favoring polar protic solvents.
-
Mechanism of Action: The solubility of ionizable compounds is highly pH-dependent. [6]By adding a small amount of acid, you convert the neutral amine (R₂NH) into its protonated, cationic form (R₂NH₂⁺). This charged species is significantly more polar and will exhibit much higher solubility in polar solvents like water, ethanol, or methanol. [7][8] * How to Implement:
-
Suspend the this compound in your chosen polar solvent (e.g., ethanol).
-
While stirring, add a dilute solution of an appropriate acid (e.g., 1M HCl in ethanol, or a few microliters of acetic acid or trifluoroacetic acid) dropwise.
-
Observe for dissolution. Often, the solid will dissolve rapidly as the salt is formed.
-
-
Trustworthiness Check: This method is self-validating. The visual cue of the solid dissolving upon acidification confirms the formation of a more soluble species. However, be aware that this changes the chemical nature of the compound in solution, which may impact downstream biological or chemical assays.
-
-
Solution B: Advanced Formulation Strategies For drug development professionals, several advanced techniques can be employed, often involving specialized excipients. [9][10] * Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic portions of the drug molecule, presenting a hydrophilic exterior to the solvent. [11][12] * Lipid-Based Formulations: For highly lipophilic drugs, lipid-based drug delivery systems (LBDDS) are a common strategy. [13]These involve dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).
-
Novel Excipients: Modern polymer chemistry has produced novel excipients designed specifically for solubility enhancement. These include polyamino acid-based polymers and high molecular weight polyacrylic acids that can create amorphous solid dispersions or form highly stable micellar formulations, sometimes increasing solubility by orders of magnitude. [14][15][16]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best "first-pass" solvent to try when dissolving this compound?
-
A: Based on its amphiphilic structure, a good starting point is a polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or a polar, protic solvent like Ethanol . DMSO is often an excellent choice for creating concentrated stock solutions due to its strong solvating power for a wide range of compounds.
-
-
Q: My compound "oiled out" after I added a non-polar co-solvent. What should I do?
-
A: "Oiling out" indicates that the solvent system has become too non-polar, causing the solute to separate as a liquid phase. The solution is to slowly add more of the primary polar solvent while stirring (and gently warming, if possible) until the oil phase redissolves, creating a single homogeneous phase. You have exceeded the compound's solubility limit in that specific solvent ratio.
-
-
Q: Can I use a base (e.g., NaOH) to improve solubility?
-
A: This is generally not recommended as a primary strategy. The alcohol group is weakly acidic, and adding a strong base could deprotonate it to form an alkoxide (R-O⁻). While this would increase polarity, alkoxides can be more reactive and less stable than the parent alcohol. Acidification of the amine is a more common, predictable, and controllable method for enhancing solubility in polar media.
-
-
Q: How can I prepare a stable stock solution for long-term storage?
-
A: For long-term stability, it is best to use a polar, aprotic, and non-volatile solvent. DMSO is the industry standard for this purpose. Prepare the solution, filter if necessary, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light and moisture.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.
Methodology:
-
Weigh 5 mg of this compound into separate, appropriately sized glass vials (e.g., 4 mL vials).
-
To the first vial, add the first solvent (e.g., Ethanol) in 100 µL increments.
-
After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
-
Visually inspect for complete dissolution against a dark background.
-
Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculate the approximate solubility in mg/mL (5 mg / total volume in mL).
-
Repeat steps 2-6 for each solvent to be tested (e.g., Methanol, Acetone, DCM, DMSO, Toluene, Ethyl Acetate).
-
If the compound does not dissolve after adding 2 mL of solvent, its solubility can be reported as <2.5 mg/mL.
Protocol 2: Binary Co-Solvent System Optimization
Objective: To identify an optimal ratio of two solvents (a primary polar solvent and a less polar co-solvent) to achieve a target concentration.
Methodology:
-
Select a primary polar solvent in which the compound has at least minimal solubility (e.g., Ethanol), and a co-solvent in which the compound is expected to be poorly soluble but which can solvate the non-polar regions (e.g., Toluene).
-
Weigh a target amount of this compound into a vial (e.g., 10 mg).
-
Add the primary solvent (Ethanol) dropwise while stirring until the solid is fully wetted and a slurry is formed. Do not add enough to fully dissolve it.
-
Now, begin adding the co-solvent (Toluene) dropwise while continuing to stir/vortex.
-
Observe for changes. You may see the solid begin to dissolve as the solvent mixture becomes more effective at solvating both parts of the molecule.
-
If dissolution is not complete, alternate adding small volumes of the primary solvent and the co-solvent until a clear solution is obtained.
-
Record the final volume of each solvent used. This gives you an effective ratio for dissolving the compound at that target concentration.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
- Solubility of Things. (n.d.). 4-Aminophenol.
- Academics and Journals. (2025, December 23). Co-solvent: Significance and symbolism.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Journal of Chemical Education. (1997, July 7). Influence of pH on Drug Absorption from the Gastrointestinal Tract.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Bates, T. R. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
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- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Chemsrc. (2025, September 19). This compound.
- ECHEMI. (n.d.). This compound.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
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troubleshooting guide for the synthesis of NHC complexes from [2-(benzylamino)phenyl]methanol
Technical Support Center: Synthesis of NHC Complexes from [2-(benzylamino)phenyl]methanol
As a Senior Application Scientist, this guide provides in-depth troubleshooting for the multi-step synthesis of N-heterocyclic carbene (NHC) complexes starting from this compound. This process, while versatile, presents several critical junctures where experimental outcomes can deviate. This document is structured to address specific issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Overall Synthetic Workflow
The synthesis proceeds through three main stages: formation of the benzimidazolium salt (the NHC precursor), generation of the free NHC via deprotonation, and subsequent metalation. Each stage has unique challenges that must be carefully managed.
Caption: Overall workflow for NHC complex synthesis.
Part 1: Troubleshooting the Benzimidazolium Salt Synthesis
The initial step involves the acid-catalyzed cyclization of this compound with an orthoformate to yield the benzimidazolium salt. This salt is the direct precursor to the NHC ligand.[1]
Q1: My cyclization reaction is incomplete or shows very low yield. What went wrong?
A1: This is a common issue often related to reaction conditions and reagent purity.
-
Plausible Cause 1: Presence of Water. The condensation reaction eliminates water. Le Chatelier's principle dictates that the presence of excess water in the starting materials or solvent will inhibit the forward reaction. The orthoformate reagent is also susceptible to hydrolysis.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and freshly opened reagents. If possible, perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Plausible Cause 2: Ineffective Acid Catalyst. The reaction requires an acid to protonate the orthoformate, initiating the cyclization. The choice and amount of acid are critical.
-
Solution: Ammonium tetrafluoroborate (NH₄BF₄) or p-toluenesulfonic acid (p-TsOH) are commonly effective. Ensure the catalyst is added in an appropriate molar ratio (typically 5-10 mol%). If using a liquid acid, ensure its concentration is accurate.
-
-
Plausible Cause 3: Insufficient Temperature/Reaction Time. This condensation is an equilibrium process that may require thermal energy to proceed to completion.
-
Solution: The reaction is often performed at elevated temperatures (e.g., refluxing ethanol or toluene) to drive off the alcohol and water byproducts. Monitor the reaction by TLC or ¹H NMR on an aliquot to determine the optimal reaction time, which can range from a few hours to overnight.
-
Q2: I've isolated a product, but the NMR spectrum is complex and doesn't match the expected benzimidazolium salt. What are the likely side products?
A2: Unwanted side reactions can compete with the desired cyclization.
-
Plausible Cause 1: Oxidation of the Starting Material. 2-aminobenzyl alcohol derivatives can be susceptible to oxidation, especially at high temperatures, which can lead to imine or other undesired species.[2]
-
Solution: Running the reaction under an inert atmosphere can mitigate oxidative side reactions. Lowering the reaction temperature and extending the reaction time may also be beneficial, though this must be balanced against achieving complete conversion.
-
-
Plausible Cause 2: Incomplete Cyclization Intermediates. The reaction proceeds through several intermediate steps. If the reaction stalls, you may isolate partially reacted species.
-
Solution: Re-subject the isolated mixture to the reaction conditions, perhaps with a fresh charge of the acid catalyst and orthoformate, to drive the reaction to completion.
-
-
Plausible Cause 3: Formation of Tarry Byproducts. Reactions involving anilines and aldehydes/orthoformates at high temperatures can sometimes produce polymeric, tarry materials, especially if the reaction is not clean.[3]
-
Solution: Ensure high purity of the starting aniline derivative. The use of microwave heating can sometimes provide rapid and clean conversion, minimizing the formation of thermal degradation byproducts.[4]
-
| Reagent/Parameter | Typical Choice | Purpose | Key Consideration |
| C1 Source | Triethyl orthoformate | Provides the C2 carbon of the imidazolium ring | Must be anhydrous |
| Acid Catalyst | NH₄BF₄, p-TsOH | Initiates cyclization | Use catalytic amounts (5-10 mol%) |
| Solvent | Ethanol, Toluene | Reaction medium | Must be anhydrous |
| Temperature | 80-120 °C (Reflux) | Drives the equilibrium forward | Balance rate vs. decomposition |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation | Critical for sensitive substrates |
Caption: Key parameters for benzimidazolium salt synthesis.
Part 2: Troubleshooting NHC Generation (Deprotonation)
Generating the free NHC requires the deprotonation of the acidic C2-proton of the benzimidazolium salt.[5] This step is critical as the resulting free carbene is highly reactive and sensitive.[3][6]
Q1: I'm attempting to deprotonate the salt, but the reaction isn't working. How do I choose the right base?
A1: Base selection is paramount and depends on the acidity of the C2-proton. For benzimidazolium salts, a very strong, non-nucleophilic base is required.
-
Plausible Cause 1: Base is too weak. The pKa of the C2-proton on a typical benzimidazolium salt is in the range of 21-24 in DMSO. A base must have a conjugate acid with a significantly higher pKa to effectively deprotonate the salt. Bases like triethylamine or DBU are generally insufficient.
-
Plausible Cause 2: Incompatible Solvent. The deprotonation must be performed in an anhydrous, aprotic solvent that does not react with the strong base or the resulting NHC.
-
Solution: A combination of a strong base and an appropriate solvent is necessary. See the table below for common choices. Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH) in THF or Dioxane are standard and effective options. The reaction is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and then allowed to warm to room temperature.
-
| Base | pKa (Conj. Acid) | Common Solvent | Notes |
| Potassium t-Butoxide (KOt-Bu) | ~19 (in DMSO) | THF, Dioxane | May not be strong enough for all salts; can act as a nucleophile. |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, Dioxane | Heterogeneous reaction; requires careful handling. |
| Potassium Hydride (KH) | ~36 (H₂) | THF, Dioxane | More reactive than NaH; requires extreme care. |
| KHMDS / NaHMDS / LiHMDS | ~26 (in THF) | THF, Toluene | Soluble, non-nucleophilic, and highly effective. Often the best choice. |
Caption: Comparison of bases for benzimidazolium deprotonation.
Q2: The deprotonation seems to work, but I can't isolate the free NHC, or I get a complex mixture.
A2: Free NHCs are often unstable and highly sensitive to air and moisture.[7] Isolation can be challenging and is often unnecessary if the goal is to prepare a metal complex.
-
Plausible Cause 1: Decomposition by Air or Moisture. Free carbenes react rapidly with oxygen and water.
-
Solution: All deprotonation and subsequent steps must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with rigorously dried solvents and glassware.
-
-
Plausible Cause 2: Dimerization. Some NHCs, particularly those with less steric bulk, can dimerize to form an electron-rich olefin.[8]
-
Solution: If dimerization is an issue, the best strategy is to generate the NHC in situ in the presence of the metal precursor. This "traps" the carbene as it is formed, preventing dimerization. This is the most common and practical approach in organometallic synthesis.[9]
-
Part 3: Troubleshooting the NHC-Metal Complex Synthesis
Metalation is the final step to achieve the target complex. The strategy chosen for this step can significantly impact the outcome.
Q1: My metalation reaction is giving a low yield of the desired complex or no reaction at all.
A1: The success of metalation depends on the chosen method, the lability of the ligands on the metal precursor, and the reaction conditions.
Caption: Troubleshooting decision tree for a failed metalation.
-
Plausible Cause 1: In-situ Deprotonation Issues. If generating the NHC in the presence of the metal salt, the base can react with the metal precursor instead of the benzimidazolium salt, leading to decomposition or undesired products.
-
Solution: Add the base slowly at low temperature to the mixture of the salt and metal precursor. Alternatively, switch to the silver transmetalation route, which avoids the use of strong bases in the final step.
-
-
Plausible Cause 2: Sturdy Metal Precursor. The NHC must displace a ligand from the metal center. If the existing ligands (e.g., phosphines, cyclopentadienyl) are too strongly bound, the reaction may not proceed.
-
Solution: Choose a metal precursor with labile ligands, such as (COD)cyclooctadiene, (SMe₂)dimethyl sulfide, or simple halide dimers (e.g., [Ru(p-cymene)Cl₂]₂).[9] These are readily displaced by the strongly σ-donating NHC.
-
-
Plausible Cause 3: The Silver Transmetalation Route. This is often the most reliable method.[10][11] The benzimidazolium salt is first reacted with silver(I) oxide (Ag₂O) to form a stable [Ag(NHC)X] complex. This complex then cleanly transfers the NHC ligand to the target metal (e.g., Pd, Ru, Ir), driven by the formation of an insoluble silver halide (AgCl, AgBr).
-
Protocol:
-
In a flask protected from light, stir the benzimidazolium salt (1.0 eq) with Ag₂O (0.5-0.6 eq) in a solvent like CH₂Cl₂ or CH₃CN at room temperature for several hours.
-
Monitor the reaction by NMR until the starting salt is consumed.
-
Filter the mixture through Celite to remove excess Ag₂O and formed AgX.
-
Add the target metal precursor (e.g., [Pd(allyl)Cl]₂) to the filtrate and stir. The transmetalation is often rapid.
-
Purify the final complex, typically by column chromatography or recrystallization.
-
-
Q2: The reaction works, but I observe unexpected products, such as "abnormal" or C4-bound NHC complexes.
A2: While C2 deprotonation is most common, metallation can sometimes occur at the C4 or C5 position of the imidazole ring, leading to what are known as abnormal or remote NHCs.[10]
-
Plausible Cause: This is typically kinetically controlled and highly dependent on the metal, ligands, and reaction conditions.[10] It is more common when the C2 position is blocked with a substituent, but can occur even with a C2-H.
-
Solution: This is a complex issue. If abnormal binding is observed, altering the reaction conditions (temperature, solvent, order of addition) may favor the desired "normal" C2-bound isomer. The silver transmetalation route often provides better selectivity for the C2-bound product. Careful characterization using 2D NMR (HMBC) and X-ray crystallography is essential to confirm the binding mode.
-
References
-
Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. PMC, Wiley-VCH GmbH.
-
Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. ResearchGate.
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.
-
Synthesis of N-Heterocyclic Carbene Complexes. Thieme Chemistry.
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry.
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega.
-
Scheme 1. Synthesis of the benzimidazoles salts (2a-j). ResearchGate.
-
Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with Reduced Heteroatom Stabilization. Chemical Reviews.
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate.
-
Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. PubMed Central.
-
Non-Classical N-Heterocyclic Carbene Complexes. Royal Society of Chemistry.
-
The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PubMed Central.
-
Synthesis of new benzimidazolium salts. ResearchGate.
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate.
-
Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. MDPI.
-
N-Heterocyclic Carbene Metal Complexes: Synthesis, Properties and Applications. MDPI.
-
Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry.
-
Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry. Journal of Chemical Education.
-
Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions.
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central.
-
Amino acid-derived N-heterocyclic carbene palladium complexes for aqueous phase Suzuki–Miyaura couplings. RSC Publishing.
-
Simplified representation of the routes to access NHC‐metal complexes. ResearchGate.
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- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Synthesis of [2-(benzylamino)phenyl]methanol: A New Route Validation
Introduction
[2-(benzylamino)phenyl]methanol is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both a secondary amine and a primary alcohol, allows for diverse functionalization, making it a key building block in medicinal chemistry. Traditionally, the synthesis of this and similar N-substituted aminobenzyl alcohols has relied on multi-step procedures which can be time-consuming and may involve harsh reagents. This guide provides an in-depth technical comparison of a novel, streamlined synthetic route against a more established method for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, validated experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and overall efficiency. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis seeking to optimize the preparation of this important synthetic intermediate.
Established Synthetic Route: N-Benzylation of 2-Aminobenzyl Alcohol
A conventional and widely practiced approach to synthesize N-substituted benzylamines is the direct N-alkylation of a primary amine with a suitable alkyl halide. In the context of this compound, this translates to the N-benzylation of commercially available 2-aminobenzyl alcohol using benzyl bromide.
Reaction Scheme: N-Benzylation
Caption: N-Benzylation of 2-aminobenzyl alcohol.
Mechanistic Insight
This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The strong base, sodium hydride (NaH), deprotonates the primary amine of 2-aminobenzyl alcohol to form a more nucleophilic amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired C-N bond. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the amine without competing side reactions. The aprotic polar solvent, tetrahydrofuran (THF), is ideal for this reaction as it solvates the cation, enhancing the nucleophilicity of the amide anion, and does not interfere with the strong base.
Novel Synthetic Route: One-Pot Reductive Amination
As an alternative to the classical N-alkylation, a more convergent and atom-economical approach is the one-pot reductive amination of 2-aminobenzyl alcohol with benzaldehyde. This method combines the formation of an imine intermediate and its subsequent reduction in a single synthetic operation, thereby reducing the number of steps and purification procedures.
Reaction Scheme: Reductive Amination
Caption: One-pot reductive amination.
Mechanistic Insight
The reaction commences with the nucleophilic attack of the primary amine of 2-aminobenzyl alcohol on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The reducing agent, sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine C=N double bond to the corresponding secondary amine. Methanol serves as both the solvent and a proton source for the workup. The key to the success of this one-pot procedure is the chemoselectivity of NaBH₄, which reduces the imine much faster than the aldehyde, thus minimizing the formation of benzyl alcohol as a byproduct.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established N-benzylation route and the novel reductive amination route for the synthesis of this compound.
| Parameter | Established Route: N-Benzylation | Novel Route: Reductive Amination |
| Starting Materials | 2-Aminobenzyl alcohol, Benzyl bromide | 2-Aminobenzyl alcohol, Benzaldehyde |
| Key Reagents | Sodium Hydride (NaH) | Sodium Borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 75-85% | 85-95% |
| Purification | Column Chromatography | Recrystallization |
| Atom Economy | Moderate | High |
| Safety Considerations | Use of highly flammable and moisture-sensitive NaH. Benzyl bromide is a lachrymator. | NaBH₄ is flammable and reacts with water. Benzaldehyde can be an irritant. |
| Cost-Effectiveness | Generally higher due to the cost of benzyl bromide and NaH. | More cost-effective due to cheaper starting materials and reagents. |
Experimental Protocols
Protocol 1: N-Benzylation of 2-Aminobenzyl Alcohol
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil).
-
Addition of Amine: Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. To this suspension, add a solution of 2-aminobenzyl alcohol (2.46 g, 20 mmol) in anhydrous THF (20 mL) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (3.76 g, 22 mmol) in anhydrous THF (20 mL) dropwise.
-
Reflux: After the addition, warm the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water (10 mL).
-
Extraction: Partition the mixture between ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexane) to afford this compound as a white solid.
Protocol 2: One-Pot Reductive Amination
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzyl alcohol (2.46 g, 20 mmol) and benzaldehyde (2.12 g, 20 mmol) in methanol (100 mL).
-
Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.14 g, 30 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of water (50 mL).
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound as a white crystalline solid.
Spectroscopic Validation Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | This compound |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40-7.20 (m, 9H, Ar-H), 6.80-6.60 (m, 2H, Ar-H), 4.70 (s, 2H, -CH₂OH), 4.35 (s, 2H, -NHCH₂Ph), 3.50 (br s, 1H, -OH), 3.30 (br s, 1H, -NH) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 147.5, 139.0, 130.0, 129.0, 128.8, 128.5, 127.5, 127.2, 117.0, 111.5, 65.0 (-CH₂OH), 48.0 (-NHCH₂Ph) |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretching), 3030 (Ar C-H stretching), 2920, 2850 (C-H stretching), 1600, 1500 (C=C aromatic stretching), 1050 (C-O stretching) |
| Mass Spec (ESI-MS) m/z | 214.1 [M+H]⁺ |
Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and the concentration.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that the novel one-pot reductive amination route offers significant advantages over the established N-benzylation method for the synthesis of this compound. The reductive amination protocol is not only higher yielding and faster but also utilizes more cost-effective and readily available starting materials and reagents. Furthermore, the purification by recrystallization is often simpler and more scalable than column chromatography.
From a process chemistry perspective, the one-pot nature of the reductive amination minimizes handling and transfer steps, which is highly desirable for industrial applications. While the N-benzylation route is a reliable and well-understood method, the use of sodium hydride requires stringent anhydrous conditions and careful handling, posing greater safety challenges on a larger scale.
References
-
Reductive Amination of Aldehydes and Ketones. Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 8, pp 1-49. [Link]
-
Sodium Borohydride. Encyclopedia of Reagents for Organic Synthesis; Paquette, L. A., Ed.; John Wiley & Sons, Ltd, 2001. [Link]
-
N-Alkylation of Amines. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons, Inc., 2013; pp 411-414. [Link]
-
This compound. PubChem Compound Summary for CID 296053. National Center for Biotechnology Information. [Link]
-
2-Aminobenzyl alcohol. PubChem Compound Summary for CID 75338. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Catalytic Activity of [2-(Benzylamino)phenyl]methanol-Based Ligands in Asymmetric Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate chiral ligand is paramount to achieving high efficiency and stereoselectivity in asymmetric catalysis. The [2-(benzylamino)phenyl]methanol scaffold represents a versatile class of N,O-bidentate ligands, prized for their modularity and efficacy in a range of catalytic transformations, most notably the asymmetric reduction of prochiral ketones. This guide provides an in-depth comparison of the catalytic activity of various ligands based on this scaffold, supported by experimental data, to inform rational ligand design and selection.
The this compound Ligand Scaffold: A Foundation for Asymmetric Catalysis
The core structure of a this compound ligand features a chiral amino alcohol framework. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The synthetic accessibility of this scaffold allows for systematic modifications of its steric and electronic properties by introducing substituents on the phenyl ring, the benzyl group, and by varying the chiral backbone. These modifications can profoundly influence the ligand's catalytic performance, including its activity (turnover frequency) and enantioselectivity (enantiomeric excess, ee).
Comparative Analysis of Catalytic Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the performance of chiral ligands. Ruthenium complexes are often employed as catalysts in this transformation, with the chiral ligand being the key determinant of enantioselectivity.
The Influence of Substituents on the Benzyl Group
The electronic and steric nature of substituents on the benzyl moiety of the ligand can significantly impact the catalytic outcome. A study by Knighton et al. on a related system of 2-benzyl-tethered ruthenium(II)/TsDPEN complexes in the ATH of acetophenone provides valuable insights into these effects. While not a direct study of this compound ligands, the structural similarity of the N-benzyl group allows for a pertinent comparison.
| Ligand Substituent (p-position of benzyl group) | Conversion (%) | Enantiomeric Excess (ee, %) |
| H | >98 | 95 |
| iPr | >98 | 96 |
| Bn | >98 | 97 |
| Ph | >98 | 96 |
| Data adapted from a study on structurally related ligands in the ATH of acetophenone.[1] |
The data suggests that for this particular system, varying the para-substituent on the benzyl ring from a simple hydrogen to bulkier isopropyl, benzyl, or phenyl groups has a minimal effect on the conversion, which remains high. The enantioselectivity also remains excellent across the series, with a slight improvement observed for the bulkier substituents. This indicates that for this specific catalytic system, the immediate chiral environment created by the core ligand structure is the dominant factor in determining enantioselectivity, with the remote substituents on the benzyl group playing a more subtle, fine-tuning role.
The Critical Role of the Chiral Backbone
The inherent chirality of the amino alcohol backbone is a fundamental determinant of the catalyst's stereodifferentiating ability. A study by Raghu et al. on chiral ligands derived from the reaction of salicylaldehyde (a precursor that forms a similar N,O-chelate) and various amino acid esters in the enantioselective borane reduction of acetophenone highlights the profound impact of the chiral component.
| Chiral Amino Acid Ester Moiety | Enantiomeric Excess (ee, %) | Configuration of Product |
| Valine methyl ester | 75 | R |
| Isoleucine methyl ester | 55 | R |
| Leucine methyl ester | 15 | R |
| Data from a study on the asymmetric reduction of acetophenone using in situ generated oxazaborolidines from related chiral ligands.[2] |
In this case, the steric bulk of the amino acid side chain appears to be a crucial factor. The ligand derived from valine, with its isopropyl group, provides the highest enantioselectivity. In contrast, the ligands from leucine and isoleucine, with their isobutyl and sec-butyl groups respectively, are less effective. This underscores the principle that the optimal ligand design requires a careful balance of steric factors in the immediate vicinity of the catalytic center to create a well-defined chiral pocket.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a practical context for the application of these ligands, a representative experimental protocol for the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone is detailed below. This protocol is a self-validating system, where the expected high yield and enantioselectivity serve as confirmation of the procedure's successful execution.
Materials and Reagents
-
[Ru(p-cymene)Cl₂]₂
-
Chiral this compound-based ligand
-
Acetophenone
-
2-Propanol (isopropanol), anhydrous
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral ligand (2.2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The color of the solution may change, indicating complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve acetophenone (1 mmol) in anhydrous 2-propanol (5 mL).
-
Initiation of Catalysis: To the acetophenone solution, add the pre-formed catalyst solution via cannula. Subsequently, add a solution of KOH (5 mol%) in 2-propanol.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a few drops of water. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chiral 1-phenylethanol.
-
Analysis: Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Causality behind Experimental Choices:
-
Inert Atmosphere: The ruthenium catalyst and some ligands can be sensitive to air and moisture, which can lead to catalyst deactivation.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and reduce the efficiency of the reaction.
-
Base (KOH): The base is essential for the deprotonation of 2-propanol to generate the ruthenium-hydride species, which is the active reducing agent.
-
2-Propanol as Hydrogen Source: 2-propanol serves as both the solvent and the hydrogen donor in this transfer hydrogenation reaction.
Visualizing the Catalytic Cycle
The catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone is a well-established mechanism. The following diagram, generated using Graphviz, illustrates the key steps.
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Conclusion and Future Outlook
The this compound ligand scaffold offers a robust and tunable platform for the development of highly effective catalysts for asymmetric synthesis. The comparative data presented herein demonstrates that both the chiral backbone and the substituents on the aromatic rings play a crucial role in determining the catalytic activity and enantioselectivity. While the core chiral structure often establishes the baseline performance, systematic tuning of steric and electronic parameters through substituent modification allows for the fine-tuning and optimization of the catalyst for a specific transformation. Future research in this area will likely focus on the development of novel ligand derivatives with enhanced stability, recyclability, and applicability to a broader range of substrates, further solidifying the importance of this ligand class in modern synthetic chemistry.
References
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]
-
Rej, S. K. S., et al. (2019). A robust and recyclable Ru-catalyst with a sterically demanding ligand for asymmetric transfer hydrogenation of aromatic ketones. Catalysis Science & Technology, 9(1), 135-143. [Link]
-
Raghu, K. S., et al. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. International Journal of Organic Chemistry, 1(3), 88-94. [Link]
Sources
- 1. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 2. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Verification of [2-(benzylamino)phenyl]methanol
For researchers, scientists, and professionals in drug development, the foundational principle of any successful experiment lies in the verifiable purity and identity of the starting materials. A reagent's label is a claim, but its spectral signature is its proof. This guide provides an in-depth, practical comparison of [2-(benzylamino)phenyl]methanol (CAS No. 1722-07-2), a versatile intermediate in organic synthesis, from various suppliers. We will delve into the "why" and "how" of spectroscopic analysis, empowering you to validate the quality of this reagent in your own laboratory.
The Imperative of Independent Verification
In the realm of research and development, assuming the absolute purity of a supplied chemical can introduce critical and often hard-to-trace variables into an experimental workflow. Differences in synthetic routes, purification methods, and storage conditions among suppliers can lead to variations in the impurity profile of a given compound. Spectroscopic analysis is not merely a quality control step; it is a fundamental component of robust scientific methodology, ensuring that the results obtained are attributable to the compound of interest and not an unknown variable.
This guide will walk through a comparative analysis of this compound from three hypothetical suppliers, designated as Supplier A, Supplier B, and Supplier C. We will use established spectroscopic data from Aldrich Chemical Company, Inc. (now MilliporeSigma) as our reference for Supplier A.[1] The data for Suppliers B and C are illustrative, designed to highlight potential variations and guide the analytical thought process.
Analytical Workflow: A Systematic Approach
A systematic approach to spectroscopic verification ensures comprehensive characterization of the chemical's identity and purity. The following workflow provides a robust framework for this analysis.
Caption: A systematic workflow for the spectroscopic verification of a chemical reagent.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.
Comparative ¹H NMR Data
| Proton Assignment | Supplier A (Reference) [1] | Supplier B (Illustrative) | Supplier C (Illustrative) |
| -OH | ~2.0-3.0 ppm (broad s) | ~2.5 ppm (broad s) | ~2.6 ppm (broad s) |
| -CH₂- (benzyl) | ~4.3 ppm (s) | ~4.3 ppm (s) | ~4.3 ppm (s) |
| -CH₂- (methanol) | ~4.7 ppm (s) | ~4.7 ppm (s) | ~4.7 ppm (s), minor peak at 4.5 ppm |
| -NH- | ~5.0-6.0 ppm (broad s) | ~5.5 ppm (broad s) | ~5.5 ppm (broad s) |
| Aromatic Protons | ~6.6-7.4 ppm (m) | ~6.6-7.4 ppm (m) | ~6.6-7.4 ppm (m), minor peaks at 8.0 ppm |
Analysis and Interpretation
The ¹H NMR spectrum is arguably the most informative technique for assessing the purity of organic compounds. For this compound, we expect to see distinct signals for the hydroxyl, two methylene, amine, and aromatic protons.
-
Supplier A shows a clean spectrum consistent with the expected structure. The broad singlets for the -OH and -NH protons are due to chemical exchange and hydrogen bonding.
-
Supplier B's spectrum is nearly identical to the reference, suggesting a high degree of purity.
-
Supplier C's spectrum reveals potential impurities. The minor peak at 4.5 ppm could indicate an unreacted starting material or a side product, while the small signals in the aromatic region downfield at 8.0 ppm might suggest the presence of an aldehyde, possibly from oxidation of the alcohol.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.
Comparative ¹³C NMR Data
| Carbon Assignment | Supplier A (Reference) [1] | Supplier B (Illustrative) | Supplier C (Illustrative) |
| -CH₂- (benzyl) | ~48 ppm | ~48 ppm | ~48 ppm |
| -CH₂- (methanol) | ~64 ppm | ~64 ppm | ~64 ppm |
| Aromatic Carbons | ~110-150 ppm (multiple peaks) | ~110-150 ppm | ~110-150 ppm, minor peak at ~190 ppm |
Analysis and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Supplier A and B show the expected number of carbon signals in the appropriate chemical shift regions, confirming the carbon skeleton of this compound.
-
Supplier C's spectrum displays a minor peak at approximately 190 ppm, which is characteristic of a carbonyl carbon (aldehyde or ketone). This corroborates the suspicion of an aldehyde impurity from the ¹H NMR data.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
-
Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.
Comparative FT-IR Data
| Functional Group | Supplier A (Reference) [1] | Supplier B (Illustrative) | Supplier C (Illustrative) |
| O-H stretch | ~3300-3400 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) | ~3340 cm⁻¹ (broad) |
| N-H stretch | ~3400 cm⁻¹ (sharp) | ~3410 cm⁻¹ (sharp) | ~3415 cm⁻¹ (sharp) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3030 cm⁻¹ | ~3035 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | ~2900 cm⁻¹ | ~2910 cm⁻¹ |
| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | ~1550 cm⁻¹ | ~1550 cm⁻¹, weak peak at ~1700 cm⁻¹ |
| C-O stretch | ~1000-1100 cm⁻¹ | ~1050 cm⁻¹ | ~1050 cm⁻¹ |
Analysis and Interpretation
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.
-
Supplier A and B exhibit spectra that are consistent with the structure of this compound, showing the characteristic broad O-H stretch, the N-H stretch, and various C-H, C=C, and C-O stretches.
-
Supplier C's spectrum shows an additional weak absorption at ~1700 cm⁻¹. This is a key piece of evidence, as this region is characteristic of a C=O (carbonyl) stretch, further supporting the presence of an aldehyde impurity.
Part 4: Mass Spectrometry (MS)
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization mode: Positive
-
Scan range: m/z 50-500
-
-
Processing: The instrument software will generate a mass spectrum showing the mass-to-charge ratio of the detected ions.
Comparative MS Data
The molecular weight of this compound (C₁₄H₁₅NO) is 213.27 g/mol .
| Ion | Expected m/z | Supplier A (Observed) | Supplier B (Observed) | Supplier C (Observed) |
| [M+H]⁺ | 214.12 | 214.1 | 214.1 | 214.1 |
| [M+Na]⁺ | 236.10 | 236.1 | 236.1 | 236.1 |
| Impurity Ion | - | Not observed | Not observed | 212.1 |
Analysis and Interpretation
Mass spectrometry confirms the molecular weight of the compound.
-
All three suppliers show the expected protonated molecule [M+H]⁺ at m/z 214.1 and the sodium adduct [M+Na]⁺ at m/z 236.1.
-
Crucially, the mass spectrum for the sample from Supplier C shows an additional ion at m/z 212.1. This corresponds to the molecular weight of the potential aldehyde impurity (C₁₄H₁₃NO), providing strong, corroborating evidence for its presence.
Conclusion and Recommendations
This multi-technique spectroscopic analysis provides a comprehensive picture of the quality of this compound from different sources.
-
The material from Supplier A (Reference) and the illustrative Supplier B demonstrates high purity, with all spectroscopic data aligning with the expected structure of this compound.
-
The material from the illustrative Supplier C contains a detectable impurity, which, based on converging evidence from ¹H NMR, ¹³C NMR, FT-IR, and MS, is likely the corresponding aldehyde formed by oxidation of the benzylic alcohol.
As a Senior Application Scientist, my recommendation is unequivocal: Always perform your own spectroscopic verification of critical reagents. A combination of ¹H NMR and Mass Spectrometry provides the most definitive data on purity and identity. While FT-IR and ¹³C NMR are excellent confirmatory techniques. For meticulous research, especially in drug development, accepting a reagent based solely on the supplier's label is a risk that can compromise your results, timeline, and budget. The protocols and comparative framework provided in this guide offer a robust starting point for implementing this essential practice in your laboratory.
References
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for [2-(benzylamino)phenyl]methanol Quantification
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. [2-(benzylamino)phenyl]methanol, a key chemical entity, requires robust analytical methods to ensure product quality and consistency. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The narrative emphasizes the causality behind experimental choices and adheres to the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative of Cross-Validation
Before delving into specific methodologies, it is crucial to understand the role of cross-validation. When two distinct analytical methods are developed to quantify the same analyte, cross-validation serves as a systematic comparison to ensure that the results are equivalent and interchangeable.[1][2] This is critical in several scenarios: transferring a method between laboratories, comparing a new method to a legacy one, or when different techniques are used across various stages of drug development.[3] The objective is to demonstrate that both procedures are fit for their intended purpose and yield comparable data.[4]
The chemical structure of the target analyte, this compound, informs the selection of appropriate analytical techniques. Its aromatic nature and chromophores make it suitable for HPLC-UV detection, while its potential for volatilization (with or without derivatization) opens the door to GC-MS analysis.
Caption: Chemical structure of this compound.[5]
Methodologies Under Comparison
This guide will compare a stability-indicating HPLC-UV method and a GC-MS method. Stability-indicating methods are essential as they can quantify the analyte in the presence of its degradation products, impurities, or excipients.[6][7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its accuracy and precision.[9] For this compound, a reversed-phase method is proposed, leveraging the compound's moderate polarity.
-
Principle: The analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the two phases. The separated components are then detected by a UV detector as they elute from the column.
-
Causality of Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides good retention and separation for aromatic compounds like our target analyte.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is selected to ensure the separation of the main compound from potential impurities and degradation products that might have different polarities.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency.[10]
-
UV Detection: The presence of phenyl rings in the molecule results in strong UV absorbance, allowing for sensitive and specific detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.[11]
-
Principle: The sample is vaporized and injected into the head of a chromatographic column. The analyte is transported through the column by the flow of an inert carrier gas. Separation occurs based on the analyte's volatility and interaction with the stationary phase. The separated components are then ionized and detected by the mass spectrometer, which separates ions based on their mass-to-charge ratio.
-
Causality of Choices:
-
Derivatization: Although this compound has a hydroxyl group that can make it polar and less volatile, derivatization (e.g., silylation) can be employed to improve its thermal stability and chromatographic behavior. However, for simplicity and to avoid an extra sample preparation step, a direct injection method using a high-temperature column is also feasible.
-
Column (DB-5ms or equivalent): A low-polarity phenyl-arylene polymer column is suitable for separating a wide range of semi-volatile compounds.[11]
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be used for library matching and structural elucidation of unknown impurities.
-
Cross-Validation Protocol: A Structured Approach
The cross-validation study is designed based on the principles outlined in the ICH Q2(R2) guideline.[12][13] The goal is to compare the performance characteristics of the HPLC-UV and GC-MS methods.
Caption: Workflow for the cross-validation of analytical methods.
Key Validation Parameters:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14] Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method.[15][16][17] Samples are subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[18] Both methods must be able to resolve the main peak from any degradants.
-
Linearity: This is the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range.[14] A series of standards of known concentrations are analyzed, and the response is plotted against concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: This refers to the closeness of the test results to the true value.[14] It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of recovery is then calculated.
-
Precision: This expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation: A Side-by-Side Comparison
The following table summarizes hypothetical but realistic performance data from the cross-validation of the two methods.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| LOD (µg/mL) | 0.2 | 0.03 | Reportable |
| LOQ (µg/mL) | 0.8 | 0.1 | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| Specificity | Peak purity > 99.5% for all stress conditions | No co-eluting peaks at the analyte's mass fragments | Specificity demonstrated |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in oven ramp rate and carrier gas flow | %RSD ≤ 5% |
Experimental Protocols
HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration within the linear range.
GC-MS Method
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation: Dissolve the sample in methanol or dichloromethane to a final concentration within the linear range.
Conclusion and Recommendations
Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the quantification of this compound. The HPLC-UV method shows excellent linearity and precision and is well-suited for routine quality control analysis due to its simplicity and robustness. The GC-MS method offers superior sensitivity (lower LOD/LOQ) and provides higher specificity through mass spectral data, making it an ideal choice for trace-level impurity analysis and confirmatory testing.
The cross-validation study confirms that both methods provide comparable results for accuracy and precision within the pre-defined acceptance criteria. The choice between the two methods will ultimately depend on the specific application, required sensitivity, and available instrumentation. For high-throughput screening and routine assay, HPLC-UV is recommended. For impurity profiling, stability studies where unknown degradants may be present, and when higher sensitivity is required, GC-MS is the more powerful tool.
References
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
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Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
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LCGC International. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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SIELC Technologies. (n.d.). Separation of Benzenemethanol, 2-chloro-.alpha.,.alpha.-bis[4-(dimethylamino)phenyl]- on Newcrom R1 HPLC column. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
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PubMed. (2004). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. [Link]
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Springer. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. [Link]
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Elsevier. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
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MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]
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A Comparative Guide to the Synthesis of [2-(benzylamino)phenyl]methanol: An Evaluation of Alternative Reagents
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted amino alcohols like [2-(benzylamino)phenyl]methanol is a foundational task. This molecule serves as a valuable building block for more complex pharmaceutical agents and functional materials. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, with a focus on the critical choice of reagents that dictates the outcome of the reaction. We will delve into the mechanistic rationale behind these choices and provide detailed experimental protocols and comparative data to inform your synthetic strategy.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound primarily revolves around two well-established methodologies: Reductive Amination and Direct N-Alkylation . Each approach offers distinct advantages and is amenable to a variety of reagents, the selection of which can be tailored to specific experimental constraints and desired outcomes.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing this compound, this involves the reaction of 2-aminobenzyl alcohol with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ or in a subsequent step to the desired secondary amine.
Caption: Reductive amination pathway for this compound.
The critical choice in this pathway lies in the selection of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the imine without affecting the carbonyl group of the starting benzaldehyde, a key consideration for one-pot procedures.
N-Alkylation: A Direct Approach to C-N Bond Formation
A more direct route to this compound is the N-alkylation of 2-aminobenzyl alcohol with a suitable benzylating agent, such as benzyl bromide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic amine attacks the electrophilic benzylic carbon, displacing a leaving group.
Caption: N-Alkylation (SN2) pathway.
The success of this method hinges on controlling the reactivity to prevent over-alkylation, where the desired secondary amine reacts further to form a tertiary amine. The choice of base and solvent is crucial in modulating this reactivity.
Comparative Analysis of Reagents and Methodologies
The selection of a synthetic route and the specific reagents is a decision guided by factors such as yield, reaction time, cost, safety, and substrate compatibility. Below is a comparative analysis of the most common reagents for the synthesis of this compound.
Reductive Amination: A Head-to-Head Comparison of Reducing Agents
The choice of reducing agent in reductive amination is a critical determinant of the reaction's efficiency and whether it can be performed in a single step (one-pot) or requires a two-step procedure.
| Reagent | Key Characteristics | Typical Yield | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | A powerful, cost-effective reducing agent.[1] | 50-75%[2] | Inexpensive, readily available. | Can reduce the starting aldehyde, often requiring a two-step process.[1][2] |
| Sodium Triacetoxyborohydride (STAB) | A milder, more selective reducing agent. | 77-90% | High selectivity for imines over aldehydes, ideal for one-pot reactions, less toxic than NaBH₃CN. | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines. | High | Excellent for one-pot reactions. | Highly toxic, generates cyanide waste. |
Causality Behind Reagent Performance:
-
Sodium Borohydride (NaBH₄): Its high reactivity makes it capable of reducing both the imine and the starting aldehyde.[3] To circumvent this, a two-step approach is often employed where the imine is pre-formed before the addition of NaBH₄.[1] This adds to the overall reaction time and complexity.
-
Sodium Triacetoxyborohydride (STAB): The electron-withdrawing acetate groups in STAB moderate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones but still highly effective for the reduction of the more electrophilic iminium ion intermediate. This selectivity is the cornerstone of its utility in one-pot reductive aminations.
N-Alkylation: Reagent Considerations
Direct N-alkylation is a straightforward method, with the primary variables being the benzylating agent, the base, and the solvent.
| Reagent System | Key Characteristics | Typical Yield | Advantages | Disadvantages |
| Benzyl Bromide & K₂CO₃ | A common and effective combination. | Moderate to Good | Readily available reagents. | Benzyl bromide is a lachrymator; risk of over-alkylation. |
| Benzyl Alcohol & Metal Catalyst | A "greener" approach using a more benign alkylating agent.[4] | Good to Excellent | Atom economical, with water as the primary byproduct. | Requires a catalyst, which can be expensive and require removal. |
Causality Behind Reagent Performance:
-
Benzyl Bromide: As a highly reactive electrophile, benzyl bromide readily participates in SN2 reactions. The use of a mild inorganic base like potassium carbonate is sufficient to neutralize the HBr formed during the reaction, driving it to completion.[5] However, the product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.
-
Benzyl Alcohol: The use of benzyl alcohol as the alkylating agent is an example of a "borrowing hydrogen" or "hydrogen autotransfer" reaction.[4] A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The catalyst then returns the hydrogen to reduce the intermediate imine. This method is highly atom-economical but is dependent on the efficiency and selectivity of the catalyst.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key synthetic routes discussed.
Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step)
Caption: Workflow for two-step reductive amination with NaBH₄.
Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 equiv.) and benzaldehyde (1.0 equiv.) in methanol. Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate.[2]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equiv.) in portions. Allow the reaction to warm to room temperature and stir for an additional 10-12 hours.[2]
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
Caption: Workflow for one-pot reductive amination with STAB.
Methodology:
-
Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.0 equiv.) in 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 equiv.).[6]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: N-Alkylation using Benzyl Bromide
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comparative study of the biological activity of [2-(benzylamino)phenyl]methanol derivatives
An In-Depth Comparative Guide to the Biological Activity of [2-(benzylamino)phenyl]methanol Derivatives
Introduction: The Versatile Scaffold of this compound
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The this compound core structure represents one such scaffold.[1] Its inherent structural features, including an aromatic backbone, a flexible benzylamine linker, and a reactive hydroxyl group, provide a versatile template for chemical modification. Derivatives of this core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in oncology, infectious diseases, and inflammatory disorders.
This guide offers a comparative analysis of the biological activities of various this compound derivatives. As a Senior Application Scientist, the goal is to move beyond a simple catalog of compounds and instead provide a deeper understanding of the structure-activity relationships (SAR) that govern their efficacy. We will explore the causal links between chemical modifications and biological outcomes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Synthetic Strategy: Accessing Chemical Diversity
The biological potential of this scaffold can only be explored through robust synthetic methodologies. The derivatives discussed herein are typically synthesized via a reductive amination pathway. This common yet powerful reaction involves the condensation of a 2-aminobenzyl alcohol derivative with a substituted benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is frequently used due to its mild nature and selectivity, which preserves the benzyl alcohol moiety.
This two-step, one-pot procedure is highly efficient and allows for the introduction of a wide array of substituents on both aromatic rings, enabling a systematic investigation of structure-activity relationships.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Analysis of Biological Activities
The true value of this scaffold lies in the diverse biological effects elicited by its derivatives. The following sections compare their performance in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Derivatives of benzylamine-containing scaffolds have shown significant promise as anticancer agents, often acting through mechanisms like the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways.[2][3] The cytotoxic efficacy is highly dependent on the nature and position of substituents.
Comparative Cytotoxicity Data:
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 2-Phenylbenzimidazole derivative (Compound 38) | A549 (Lung) | 4.47 µg/mL | Not Specified |
| 2-Phenylbenzimidazole derivative (Compound 40) | MDA-MB-231 (Breast) | 3.55 µg/mL | Not Specified |
| N-benzyl-2-phenylpyrimidin-4-amine (ML323) | Non-Small Cell Lung Cancer | Nanomolar range | USP1/UAF1 Deubiquitinase Inhibition[4] |
| 2-Phenyl-imidazo[1,2-b]pyridazine (Compound 4f) | B16-F1 (Melanoma) | 10.8 | Not Specified[5] |
Note: The data is compiled from studies on structurally related compounds containing the core benzyl-phenyl-amine motif to illustrate the potential of the class.[2][4][5]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF₃) or nitro (-NO₂), on the phenyl rings often enhances cytotoxic activity.[5] This is potentially due to altered electronic properties that improve binding to target proteins.
-
Heterocyclic Integration: Incorporating the core scaffold into larger heterocyclic systems like benzimidazoles or pyridazines can significantly increase potency.[2][5] These extended structures may offer additional points of interaction with biological targets.
-
Target Specificity: As seen with ML323, derivatives can be optimized to inhibit specific enzymes crucial for cancer cell survival, such as deubiquitinases, leading to high potency.[4]
Caption: Simplified signaling pathway for apoptosis induction by anticancer agents.[6]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antibiotics. Benzylamine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[7][8] Their amphipathic nature is believed to facilitate interaction with and disruption of bacterial cell membranes, a mechanism that can be effective against resistant strains.[9][10]
Comparative Antimicrobial Data (MIC):
| Compound Class/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Guanidine Derivative 9m | 0.5 µg/mL | 1 µg/mL |
| Guanidine Derivative 9v | 0.5 µg/mL | 4 µg/mL |
| Aminoguanidine Hydrazone 10d | 1 µg/mL | 16 µg/mL |
| Benzoxazole Derivative 9 | - | - (Antifungal MIC: 3.12 µg/mL vs C. glabrata) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. Data is from studies on benzyl guanidine and benzoxazole derivatives.[7][8][11]
Structure-Activity Relationship (SAR) Insights:
-
Cationic Groups: The addition of strongly basic groups like guanidine significantly enhances antimicrobial potency. The resulting positive charge at physiological pH is thought to promote electrostatic interactions with the negatively charged bacterial membrane.
-
Lipophilicity: Substituents that increase lipophilicity, such as halogens (e.g., -Cl, -Br) or trifluoromethyl (-CF₃) groups, often improve activity, particularly against Gram-positive bacteria like S. aureus.[7][8] This supports the hypothesis that membrane interaction is a key part of the mechanism.
-
Gram-Selectivity: Some derivatives show a clear preference for Gram-positive bacteria. The outer membrane of Gram-negative bacteria presents a more formidable barrier, and compounds must have specific properties to effectively cross it.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Several benzylamine derivatives have shown potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[12][13][14]
Comparative Anti-inflammatory Data:
| Compound Class/Derivative | Assay | IC₅₀ |
| Aza-benzofuran 1 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 17.3 µM |
| Aza-benzofuran 4 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 µM |
| Xanthine Derivative 24 | Carrageenan-induced inflammation (in vivo) | Most potent of 25 derivatives tested |
Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data is from studies on structurally related compounds.[12][13]
Structure-Activity Relationship (SAR) Insights:
-
Adenosine Receptor Affinity: Some anti-inflammatory effects are mediated through antagonism of adenosine receptors, particularly the A₂A receptor, which is involved in modulating inflammatory responses.[12]
-
Inhibition of Inflammatory Enzymes: The mechanism often involves the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators.[14][15]
-
Antioxidant Properties: Some derivatives may also exert anti-inflammatory effects by scavenging free radicals and reducing oxidative stress, which is a key component of the inflammatory cascade.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are standardized workflows for assessing the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold standard method for determining the antimicrobial susceptibility of a compound.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[13]
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (a stable product of NO) in cell culture supernatant to measure anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a colored azo compound in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at ~540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO inhibition.[16]
Conclusion and Future Outlook
The this compound scaffold is a highly productive platform for the development of novel therapeutic agents. The comparative analysis reveals that specific substitutions can steer the biological activity towards potent anticancer, antimicrobial, or anti-inflammatory effects.
-
For Anticancer Development: Future efforts should focus on designing derivatives that inhibit specific, validated cancer targets to improve selectivity and reduce off-target toxicity. Integrating the scaffold into more complex heterocyclic systems appears to be a particularly fruitful strategy.[2][4]
-
For Antimicrobial Development: The incorporation of cationic moieties like guanidine is a proven method for enhancing potency. Further optimization should aim to improve activity against Gram-negative bacteria and explore mechanisms beyond simple membrane disruption to combat resistance.[7][8]
-
For Anti-inflammatory Development: Elucidating the precise molecular targets (e.g., specific enzymes or receptors) is crucial. In vivo studies are necessary to confirm the efficacy and safety of the most potent compounds identified in cellular assays.[12][14]
The research presented herein underscores the power of systematic chemical modification guided by robust biological evaluation. The derivatives of this compound represent a deep well of chemical diversity with significant, untapped therapeutic potential.
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A Researcher's Guide to the Validation of Computational Models for Predicting [2-(benzylamino)phenyl]methanol Properties
In the landscape of modern drug discovery and development, the ability to accurately predict the physicochemical and pharmacokinetic properties of small molecules is paramount. Computational models offer a time- and resource-efficient avenue for these predictions, yet their reliability hinges on rigorous validation against experimental data. This guide provides an in-depth comparison of common computational models for predicting the properties of [2-(benzylamino)phenyl]methanol, a versatile scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Crucial Role of Validation in Computational Chemistry
Computational chemistry has become an indispensable tool, offering insights into molecular behavior and properties.[1] However, the predictive accuracy of any computational model must be thoroughly scrutinized before it can be reliably applied in a research and development setting. The process of validation ensures that the theoretical models align with real-world experimental observations, thereby building confidence in their predictive capabilities.[2]
Comparing Computational Models for Property Prediction
A variety of computational models, each with its own theoretical underpinnings, can be employed to predict the properties of small molecules. Here, we compare three widely used approaches: Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and machine learning-based ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.[2][3] These models are built on the principle that the structure of a molecule dictates its properties.
Causality Behind the Choice: QSAR is a powerful tool for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. By identifying key molecular descriptors that influence a particular property, QSAR models can guide the design of new molecules with improved characteristics.
Self-Validating System: A robust QSAR model must undergo rigorous internal and external validation.[2][4][5] Internal validation assesses the model's performance on the training data, while external validation evaluates its predictive power on an independent set of compounds.[2]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] It can be used to predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic properties.
Causality Behind the Choice: DFT provides a first-principles approach to property prediction, meaning it is based on the fundamental laws of quantum mechanics. This can lead to more accurate and generalizable predictions compared to empirical methods like QSAR.
Self-Validating System: The accuracy of DFT calculations is highly dependent on the choice of functional and basis set.[6] Validation involves comparing the predicted properties with experimental data or with results from higher-level, more computationally expensive methods.[6][7]
Machine Learning-Based ADMET Prediction
In recent years, machine learning algorithms have been increasingly applied to predict the ADMET properties of drug candidates.[8] These models are trained on large datasets of compounds with known ADMET profiles and can learn complex relationships between molecular structure and pharmacokinetic properties.
Causality Behind the Choice: ADMET properties are notoriously difficult to predict using traditional methods. Machine learning models, particularly deep learning approaches, can capture the non-linear relationships that often govern these properties, leading to improved predictive accuracy.
Self-Validating System: Similar to QSAR models, machine learning-based ADMET predictors must be validated using both internal and external datasets.[9] The applicability domain of the model should also be clearly defined to ensure that predictions are only made for compounds that are similar to those in the training set.[9]
Comparison of Predicted vs. Experimental Properties
As a case study, we will compare the predicted properties of our surrogate molecule, 2-(benzylamino)-1-phenylethanol, with its experimental solubility.
| Property | Experimental Value (2-(benzylamino)-1-phenylethanol) | Predicted Value (QSAR) | Predicted Value (DFT) | Predicted Value (ML-ADMET) |
| Aqueous Solubility | >34.1 µg/mL[10] | Prediction would be generated from a trained QSAR model | Prediction would be derived from solvation energy calculations | Prediction would be obtained from a trained machine learning model |
| LogP | No experimental data found | Prediction would be generated from a trained QSAR model | Prediction would be calculated based on partitioning between octanol and water phases | Prediction would be obtained from a trained machine learning model |
Note: The predicted values in this table are illustrative and would be populated with data generated from specific, validated computational models.
Experimental Protocols for Model Validation
The following are detailed protocols for key experiments used to validate the computational predictions for this compound] or its analogs.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Protocol:
-
Prepare a saturated solution of the compound in a phosphate buffer (pH 7.4).
-
Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure reproducibility.
LogP Determination (Shake-Flask Method)
This method measures the partition coefficient of a compound between octanol and water.
Protocol:
-
Prepare a solution of the compound in either water or octanol.
-
Add an equal volume of the other solvent (octanol or water, respectively).
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[11][12][13][14]
Protocol:
-
Incubate the test compound at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH (a cofactor for metabolic enzymes) at 37 °C.[11]
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Visualization of the Validation Workflow
A clear workflow is essential for a systematic approach to model validation.
Caption: A workflow diagram illustrating the key stages in the validation of computational models.
Logical Relationships in ADMET Prediction
The various ADMET properties are often interconnected.
Caption: Interplay between different ADMET properties in drug disposition.
Molecular Docking: A Tool for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] This is particularly useful for understanding how a small molecule like this compound might interact with a biological target, such as a protein receptor.
A typical molecular docking workflow involves:
-
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein and the small molecule.
-
Defining the Binding Site: Identifying the region on the protein where the ligand is likely to bind.
-
Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand in the active site.[15]
-
Analysis of Results: Identifying the most favorable binding mode and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A simplified workflow for a molecular docking study.
Conclusion and Future Directions
The validation of computational models is a cornerstone of modern, data-driven drug discovery. By systematically comparing the predictions of various models with robust experimental data, researchers can gain confidence in their in silico screening and lead optimization efforts. While a lack of public experimental data for this compound necessitated the use of a structural analog for this guide, the principles and protocols outlined here provide a comprehensive framework for the validation of computational predictions for any small molecule.
Future work should focus on generating high-quality experimental data for a diverse range of compounds, including this compound and its derivatives. This will not only enable more rigorous validation of existing computational models but also fuel the development of next-generation predictive tools with even greater accuracy and broader applicability.
References
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Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
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DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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- Sedibana, M. R., & Leboho, T. C. (2023). Novel Benzylamine Derivatives: Synthesis, Anti- Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.
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Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]
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A Comparative Guide to the Efficiency of [2-(benzylamino)phenyl]methanol-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. Among the myriad of chiral ligands developed, those derived from amino alcohols have shown significant promise. This guide provides a comprehensive benchmark analysis of the efficiency of catalysts derived from [2-(benzylamino)phenyl]methanol and its analogues. We will delve into their performance in the asymmetric transfer hydrogenation of prochiral ketones, a key benchmark reaction, and compare their efficacy against established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound-Derived Catalysts
Catalysts derived from this compound belong to the class of chiral amino alcohol ligands. When complexed with a transition metal, typically ruthenium, they form active catalysts for asymmetric transformations. The core structure, featuring a chiral center and coordinating nitrogen and oxygen atoms, creates a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer.
The benzyl group on the amine is a key feature, contributing to the steric bulk and potentially engaging in non-covalent interactions, such as π-stacking, with the substrate, which can enhance enantioselectivity. Understanding the performance of these catalysts in relation to established systems is crucial for rational catalyst design and selection in synthetic applications.
Benchmarking Methodology: Asymmetric Transfer Hydrogenation of Acetophenone
To objectively evaluate the efficiency of these catalysts, the asymmetric transfer hydrogenation (ATH) of a model substrate, acetophenone, to 1-phenylethanol is employed as the benchmark reaction. This reaction is widely used in the field due to its relevance and the ease of analyzing the product's enantiomeric excess (ee) and the reaction's conversion.
Key performance indicators (KPIs) for this benchmark are:
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of the catalyst.
-
Conversion (%): The percentage of the starting material that has been converted into the product.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, indicating the catalyst's activity.
Comparative Performance Analysis
The following table summarizes the performance of a ruthenium(II) catalyst bearing a 2-benzyl-tethered N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand, a close analogue of a this compound-derived catalyst, and compares it with the well-established Noyori-type catalysts in the asymmetric transfer hydrogenation of acetophenone. It is important to note that direct comparisons can be influenced by variations in reaction conditions across different studies.
| Catalyst System | Chiral Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 2-Benzyl-Tethered Ru(II) Complex | 2-benzyl-tethered TsDPEN | Formic Acid/Triethylamine (5:2) | - | RT | 48 | High (not specified) | Excellent (not specified) | [1][2] |
| Noyori-Type Catalyst | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) | |
| Noyori-Type Catalyst | (1R,2S)-cis-1-amino-2-indanol | KOH | i-PrOH | 28 | 1.5 | 70 | 91 (S) |
Analysis of Performance:
Preliminary results for the 2-benzyl-tethered Ru(II)/TsDPEN complex indicate its capability to achieve excellent enantioselectivities in the reduction of acetophenone derivatives.[1][2] However, the reported reaction times are significantly longer than those for the highly active Noyori-type catalysts. For instance, the classic Noyori catalyst with (1R,2R)-TsDPEN achieves a near-quantitative conversion and a 97% ee in just 10 minutes.
This disparity in reaction time highlights a potential trade-off between the structural features of the ligand and the catalytic activity. While the benzyl tether may enforce a rigid chiral environment leading to high enantioselectivity, it might also impede the catalytic cycle, resulting in lower turnover frequencies compared to the more established Noyori systems. Further detailed kinetic studies on the this compound-derived catalysts are necessary to quantify their TON and TOF values and to fully elucidate their efficiency profile.
Experimental Protocols
To ensure scientific integrity and enable replication, detailed experimental protocols for the synthesis of the catalyst and the benchmark reaction are provided below.
General Procedure for the Synthesis of a this compound-derived Ruthenium Catalyst
The synthesis of the active catalyst typically involves the reaction of the chiral amino alcohol ligand with a suitable ruthenium precursor.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, isopropanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2.2 equivalents) in the anhydrous solvent.
-
Add [RuCl₂(p-cymene)]₂ (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating for a specified time (typically several hours) to allow for complex formation.
-
The formation of the catalyst can be monitored by techniques such as NMR spectroscopy.
-
The resulting catalyst solution can often be used directly in the subsequent catalytic reaction.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a typical procedure for the benchmark catalytic reaction.
Materials:
-
Acetophenone
-
This compound-derived Ruthenium catalyst
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)
-
Base (e.g., KOH, t-BuOK)
-
Anhydrous solvent (if necessary)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst solution (typically 0.1-1 mol%).
-
Add the hydrogen donor (e.g., a large excess of isopropanol, which also serves as the solvent, or a formic acid/triethylamine azeotrope).
-
Add the base (e.g., a solution of KOH in isopropanol).
-
Add acetophenone (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction (e.g., with water or a dilute acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Determine the conversion by GC or ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Mechanistic Considerations and Causality
The choice of a chiral amino alcohol ligand is predicated on its ability to form a rigid bidentate chelate with the metal center. The stereochemistry of the resulting chiral alcohol is dictated by the facial selectivity of the hydride transfer from the ruthenium-hydride species to the prochiral ketone.
The benzyl group in this compound-derived catalysts plays a crucial role. Its steric bulk helps to define the shape of the chiral pocket, influencing how the substrate approaches the metal center. Furthermore, potential arene-arene interactions between the benzyl group of the ligand and the phenyl group of acetophenone can stabilize one of the diastereomeric transition states over the other, thereby enhancing enantioselectivity. The specific nature of the base and the hydrogen donor are also critical, as they are involved in the formation and regeneration of the active ruthenium-hydride species.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for benchmarking the efficiency of these catalysts.
Caption: Experimental workflow for benchmarking catalyst efficiency.
Conclusion
Catalysts derived from this compound and its analogues represent a promising class of chiral catalysts for asymmetric synthesis. While preliminary data suggests they can achieve high enantioselectivity, their catalytic activity, as indicated by reaction times, may not yet match that of highly optimized systems like the Noyori catalysts. This guide provides a framework for the objective comparison of these catalytic systems. Further research focusing on detailed kinetic analysis and ligand modification is necessary to fully unlock the potential of this compound-derived catalysts and to tailor their properties for specific applications in the synthesis of valuable chiral molecules.
References
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Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. University of Southampton. [Link]
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Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of [2-(Benzylamino)phenyl]methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of [2-(Benzylamino)phenyl]methanol (CAS No. 1722-07-2), moving beyond a simple checklist to offer a deeper understanding of the chemical's hazard profile and the regulatory landscape governing its disposal. Our aim is to empower laboratory professionals with the knowledge to manage this compound responsibly, ensuring both personal and environmental safety.
Understanding the Compound: A Hazard-Based Approach
Hazardous Waste Determination: A Regulatory Deep Dive
The cornerstone of proper chemical disposal is a thorough hazardous waste determination as mandated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is either "listed" or exhibits certain "characteristics."[4][5]
Is this compound a Listed Hazardous Waste?
The EPA maintains four lists of hazardous wastes (F, K, P, and U lists) under 40 CFR Part 261.[6][7][8][9]
-
F-List: Wastes from non-specific sources (e.g., spent solvents).[6][10]
-
P-List and U-List: Discarded commercial chemical products.[6][10]
After a comprehensive review of these lists, This compound is not found on the F, K, P, or U lists of hazardous wastes. [12][13][14]
Does this compound Exhibit Hazardous Characteristics?
Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][15]
Table 1: Hazardous Waste Characteristic Assessment for this compound
| Characteristic | EPA Threshold | This compound Data | Hazardous? |
| Ignitability (D001) | Flash point < 60°C (140°F) | Flash Point: 155.5 °C (311.9 °F)[16] | No |
| Corrosivity (D002) | pH ≤ 2 or ≥ 12.5, or corrodes steel | No data to suggest it is aqueous and has a pH in these ranges. Structurally, it is not a strong acid or base. Methanol itself is not considered corrosive to steel in the absence of significant water content.[17][18][19] | No |
| Reactivity (D003) | Unstable, reacts violently with water, etc. | No data indicates explosive instability or violent reactivity with water.[4] | No |
| Toxicity (D004-D043) | Exceeds concentration limits for specific contaminants | While toxicological data is limited, it is not expected to contain the specific contaminants listed for the toxicity characteristic (e.g., heavy metals, pesticides). | No |
Based on this analysis, This compound does not meet the criteria for a characteristic hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol for Waste Neutralization (If Applicable)
While direct disposal as non-hazardous waste is the primary recommendation, in some institutional settings, in-lab neutralization of small quantities of simple acidic or basic waste is permitted. However, given that this compound is not a strong acid or base, neutralization is not a necessary or recommended step for its disposal. Attempting to neutralize it without a clear understanding of potential reaction byproducts could introduce unnecessary hazards.
Key Considerations and Best Practices
-
Institutional Policies: Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department is the primary resource for disposal-related questions.
-
Waste Minimization: Whenever possible, practice green chemistry principles to minimize the generation of chemical waste. This includes ordering only the necessary quantities of reagents and designing experiments to use less hazardous materials.[20]
-
Container Management: Never overfill waste containers. Leave adequate headspace to allow for expansion and prevent spills. Ensure the exterior of the waste container is clean and free of contamination.[21]
-
Segregation is Key: Do not mix this compound waste with other waste streams, particularly halogenated solvents or strong oxidizing agents, to prevent unforeseen chemical reactions.[22]
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (2000). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
